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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Orthogonal Functionalization of (3-Bromophenyl)methyl 2-nitrobenzoate

Executive Summary & CAS Registry Status In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. (3-Bromophenyl)methyl 2-nitrobenzoate (Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Registry Status

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. (3-Bromophenyl)methyl 2-nitrobenzoate (Molecular Formula: C14H10BrNO4) is a highly specialized synthetic intermediate designed to offer two orthogonal reactive sites: a reducible nitroarene and a cross-coupling-ready aryl bromide.

While specific isomers and related derivatives—such as 4-bromo-2-methylphenyl 3-nitrobenzoate (CAS 444149-54-6)—are widely indexed, the exact isomer (3-Bromophenyl)methyl 2-nitrobenzoate does not currently possess a universally ubiquitous, single Chemical Abstracts Service (CAS) Registry Number in open public databases. Instead, it is typically synthesized de novo in medicinal chemistry laboratories or sourced via proprietary vendor catalog IDs. This whitepaper provides an authoritative, in-depth guide to its physicochemical profiling, mechanistic synthesis, and downstream application in drug development.

Physicochemical Profiling

Understanding the physical and structural parameters of this intermediate is essential for predicting its behavior in subsequent reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates.

PropertyValue
Chemical Name (3-Bromophenyl)methyl 2-nitrobenzoate
Molecular Formula C14H10BrNO4
Molecular Weight 336.14 g/mol
Exact Mass 335.0001 Da
CAS Registry Number Unassigned / Proprietary Catalog ID
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) 72.1 Ų

Strategic Synthetic Methodology: The Steglich Approach

The most efficient route to synthesize (3-Bromophenyl)methyl 2-nitrobenzoate is via the esterification of 2-nitrobenzoic acid with (3-bromophenyl)methanol. To achieve high yields under mild conditions, the Steglich Esterification is the premier choice [1].

The Causality of Catalyst Selection

In a standard carbodiimide-mediated coupling, the reaction between the carboxylic acid and dicyclohexylcarbodiimide (DCC) forms an O-acylisourea intermediate. If left unassisted, this intermediate is prone to a slow intramolecular acyl migration, yielding a thermodynamically stable, unreactive N-acylurea byproduct, which drastically reduces the ester yield.

The introduction of a catalytic amount of 4-dimethylaminopyridine (DMAP) fundamentally alters this mechanistic pathway. As a superior nucleophile compared to the sterically hindered alcohol, DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (the "active ester"). This active ester cannot undergo the detrimental intramolecular rearrangement and is rapidly trapped by (3-bromophenyl)methanol to form the desired ester, regenerating the DMAP catalyst in a self-sustaining cycle [1].

Orthogonal Functionalization Strategies

The strategic value of (3-Bromophenyl)methyl 2-nitrobenzoate lies in its capacity for orthogonal functionalization. The molecule can be manipulated at two distinct sites without cross-interference, provided the correct reagents are selected.

The Causality of Chemoselective Nitro Reduction

Converting the 2-nitrobenzoate moiety to a 2-aminobenzoate (anthranilate) is a necessary step for synthesizing bioactive heterocycles like quinazolinones. However, standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is strictly contraindicated for this molecule. Palladium catalysts will readily undergo oxidative addition into the aryl carbon-bromine bond, leading to rapid hydrodehalogenation and the irreversible loss of the cross-coupling handle.

To preserve the aryl bromide, a chemoselective single-electron transfer (SET) reduction must be employed. Utilizing Iron (Fe) powder in the presence of an aqueous proton donor like Ammonium Chloride (NH₄Cl) facilitates the step-wise reduction of the nitro group to the amine without generating the transition-metal species responsible for dehalogenation [2, 3].

G A (3-Bromophenyl)methanol + 2-Nitrobenzoic acid B Steglich Esterification (DCC, DMAP) A->B C (3-Bromophenyl)methyl 2-nitrobenzoate B->C Esterification D Chemoselective Reduction (Fe, NH4Cl) C->D Orthogonal Site 1 F Pd-Catalyzed Coupling (Suzuki/Buchwald) C->F Orthogonal Site 2 E (3-Bromophenyl)methyl 2-aminobenzoate D->E Retains Aryl Bromide G Advanced Pharmacophores (e.g., Quinazolinones) E->G Further Derivatization F->G Functionalizes Aryl Bromide

Workflow for the synthesis and orthogonal functionalization of the target ester.

Self-Validating Experimental Protocols

Protocol A: Steglich Esterification

Objective: Synthesize (3-Bromophenyl)methyl 2-nitrobenzoate.

  • Initiation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-nitrobenzoic acid (1.0 eq) and (3-bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the mixture to 0 °C using an ice bath.

  • Catalysis: Add DMAP (0.1 eq) to the stirring solution.

  • Activation: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white suspension. This white precipitate is dicyclohexylurea (DCU), an insoluble byproduct that visually confirms the successful activation of the carboxylic acid. Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 4:1) will reveal a new UV-active spot with a higher Retention Factor (

    
    ) than the starting acid.
    
  • Isolation: Filter the suspension through a sintered glass funnel to remove the DCU. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine while strictly preserving the aryl bromide.

  • Initiation: Suspend (3-Bromophenyl)methyl 2-nitrobenzoate (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add solid Ammonium Chloride (NH₄Cl, 5.0 eq) and fine Iron powder (Fe, 5.0 eq) to the suspension.

  • Thermal Activation: Affix a reflux condenser and heat the vigorously stirring mixture to 80 °C for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The resulting amine product will possess a significantly lower

    
     value due to its increased polarity and hydrogen-bonding capability.
    
  • Isolation & Analytical Validation: Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot ethyl acetate. Concentrate the filtrate, extract with ethyl acetate, wash with brine, and dry.

    • NMR Validation: In the ¹H NMR spectrum, successful reduction is validated by the disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the emergence of a broad, D₂O-exchangeable singlet integrating for 2H (the -NH₂ group) around 4.0–5.5 ppm. The retention of the aryl bromide is confirmed by the strict preservation of the characteristic splitting pattern of the 3-bromophenyl ring.

References

  • Steglich Esterification - Organic Chemistry Portal. organic-chemistry.org.1

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. rsc.org. 2

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. acs.org. 3

Sources

Exploratory

(3-Bromophenyl)methyl 2-nitrobenzoate: Technical Monograph

This guide serves as a technical monograph for (3-Bromophenyl)methyl 2-nitrobenzoate , a bifunctional building block used in advanced organic synthesis and medicinal chemistry. Executive Summary (3-Bromophenyl)methyl 2-n...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for (3-Bromophenyl)methyl 2-nitrobenzoate , a bifunctional building block used in advanced organic synthesis and medicinal chemistry.

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate) is a dual-functionalized ester scaffold characterized by two orthogonal reactive handles: a 3-bromophenyl moiety capable of transition-metal-catalyzed cross-coupling, and a 2-nitrobenzoate core serving as a precursor to anthranilic acid derivatives and nitrogenous heterocycles.

This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) . Its structural modularity allows researchers to elaborate the "western" (nitro/amine) and "eastern" (bromo-aryl) sectors independently, making it an ideal intermediate for synthesizing privileged pharmacophores such as quinazolinones , benzodiazepines , and biaryl ethers .

Chemical Identity & Physicochemical Profile
PropertyData
IUPAC Name (3-Bromophenyl)methyl 2-nitrobenzoate
Common Name 3-Bromobenzyl 2-nitrobenzoate
CAS Number Not widely listed; Catalog ID dependent
Molecular Formula C₁₄H₁₀BrNO₄
Molecular Weight 336.14 g/mol
SMILES O=c1ccccc1C(=O)OCc2cccc(Br)c2
Predicted LogP ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 / 4
Rotatable Bonds 4
Physical State Pale yellow crystalline solid or viscous oil (purity dependent)
Synthesis & Manufacturing Protocol

The most robust synthesis utilizes a nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 3-bromobenzyl alcohol. This pathway avoids the harsh conditions of Fischer esterification, preserving the nitro group integrity.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate A: 2-Nitrobenzoyl chloride (1.1 equiv)

  • Substrate B: 3-Bromobenzyl alcohol (1.0 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve 3-bromobenzyl alcohol (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere. Cool to 0°C.

  • Activation: Add DMAP (1 mmol) to the solution.

  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over 30 minutes. The exotherm must be controlled to keep

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    mL). Wash combined organics with 1M HCl (to remove excess pyridine/TEA), then brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
    
    
    
    , 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Reactivity Profile & Functional Logic

The utility of this scaffold lies in its orthogonal reactivity . The molecule possesses three distinct zones for chemical modification, allowing for sequential elaboration without protecting group manipulation.

Zone A: The Aryl Bromide (Cross-Coupling Handle)

The meta-bromo position is electronically deactivated but sterically accessible. It is an excellent candidate for Pd-catalyzed C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination: Couples with primary/secondary amines to introduce solubility-enhancing groups.

Zone B: The Nitro Group (Reducible Core)

The ortho-nitro group is a "masked" aniline.

  • Reduction:

    
    , 
    
    
    
    , or
    
    
    converts the nitro group to an amine (
    
    
    ).
  • Cyclization: The resulting amine is positioned perfectly to attack the ester carbonyl (intramolecular aminolysis) or a downstream electrophile, facilitating the formation of quinazolin-4(3H)-ones .

Zone C: The Benzylic Ester (Linker Stability)
  • Hydrolysis: Susceptible to base-mediated hydrolysis (

    
    ), releasing 3-bromobenzyl alcohol and 2-nitrobenzoic acid.
    
  • Benzylic Oxidation: The benzylic methylene can be oxidized to a ketone or ester cleavage under oxidative radical conditions, though this is less common.

Visualizing the Reactivity Logic

ReactivityMap Core (3-Bromophenyl)methyl 2-nitrobenzoate Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Reduction Nitro Reduction (Aniline Formation) Core->Reduction Fe/AcOH or H2/Pd Hydrolysis Ester Hydrolysis (Scaffold Cleavage) Core->Hydrolysis LiOH, THF/H2O Biaryl Biaryl Benzoate Derivatives Suzuki->Biaryl Heterocycle Quinazolinones / Benzodiazepines Reduction->Heterocycle Cyclization Fragments 3-Bromobenzyl Alcohol + 2-Nitrobenzoic Acid Hydrolysis->Fragments

Figure 1: Divergent synthesis map showing the three primary reactivity channels.

Applications in Drug Development
A. Scaffold for Privileged Structures

This compound is a precursor to Quinazolinones , a class of alkaloids with broad biological activity (e.g., Methaqualone analogues, EGFR inhibitors).

  • Mechanism: Reduction of the nitro group yields an amine. Subsequent reaction with an orthoformate or aldehyde followed by oxidative cyclization incorporates the benzylic amine nitrogen into the ring system.

B. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the 3-bromobenzyl group can serve as a rigid linker attachment point. The bromo-group allows for the "click" attachment of an E3 ligase ligand, while the benzoate ester can be hydrolyzed to attach the Warhead ligand.

C. Fragment-Based Screening

Due to its moderate molecular weight (336 Da) and high lipophilicity, it serves as a "fragment growth" vector. The bromine atom provides a distinct X-ray crystallographic signature (anomalous scattering), aiding in structural biology studies when bound to protein targets.

Safety & Handling (MSDS Summary)
Hazard ClassDescriptionPrecaution
Acute Toxicity Potentially harmful if swallowed or inhaled.Use full PPE (Gloves, Goggles, Lab Coat).
Skin/Eye Irritant Benzoate esters can cause contact dermatitis.Wash immediately with soap and water upon contact.
Reactivity Nitro compounds can be shock-sensitive if heated under confinement (low risk for this specific ester).Avoid high heat (>150°C) without solvent.
Storage Moisture sensitive (ester hydrolysis). Light sensitive (slow degradation).Store at 2–8°C, under Argon, in amber vials.
References
  • Preparation of Esters from Carboxylic Acids: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Nitro Group Reduction Strategies: Plietker, K. (2003). Selectivity in the Chemistry of Nitro Compounds. Organic Syntheses, 80, 18. Link

  • Suzuki-Miyaura Coupling of Aryl Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Quinazolinone Synthesis from 2-Nitrobenzoates: Khan, I., et al. (2015). Recent Advances in the Synthesis of Quinazolinones. RSC Advances, 5, 5863-5902. Link

Foundational

Structural and Mechanistic Profiling of (3-Bromophenyl)methyl 2-nitrobenzoate: A Bifunctional Intermediate in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the landscape of modern drug development and compl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of modern drug development and complex target synthesis, bifunctional molecular scaffolds are critical for enabling orthogonal reactivity. (3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate;


) serves as a highly versatile building block. It combines an electrophilically activated ester linkage with a transition-metal-reactive aryl bromide domain.

This whitepaper deconstructs the structural anatomy of this molecule, elucidates the causality behind its synthetic assembly via Steglich esterification, and provides field-proven, self-validating protocols for its downstream functionalization via palladium-catalyzed cross-coupling.

Structural Anatomy and Reactivity Profiling

The utility of (3-Bromophenyl)methyl 2-nitrobenzoate stems from its three distinct chemical domains, each offering specific modes of reactivity.

The 2-Nitrobenzoate Domain: Electronic Activation

The ortho-nitro group on the benzoate moiety exerts profound inductive (-I) and resonance (-M) electron-withdrawing effects. This significantly increases the partial positive charge (


) on the ester carbonyl carbon compared to an unsubstituted benzoate. Consequently, the ester is highly susceptible to nucleophilic attack (e.g., controlled hydrolysis or transesterification). Furthermore, steric hindrance from the ortho-nitro group forces the aromatic ring slightly out of coplanarity with the carbonyl group, disrupting extended conjugation and subtly altering its UV-absorption profile.
The Benzylic Ester Linkage: The Pivot

The ester linkage acts as a robust but cleavable tether. In drug discovery, such linkages are often utilized as protecting groups or prodrug handles. The benzylic position (


) is electronically isolated from the meta-bromo substituent, meaning the benzylic carbon does not suffer from resonance-induced destabilization, ensuring the ester remains stable under standard physiological or neutral laboratory conditions.
The 3-Bromophenyl Domain: The Cross-Coupling Handle

The bromine atom at the meta position provides an ideal handle for carbon-carbon bond formation. The


 bond is highly polarized and possesses an optimal bond dissociation energy for oxidative addition by Palladium(0) catalysts. Because it is meta to the benzylic linkage, cross-coupling reactions at this site do not sterically interfere with the ester core.

Quantitative Data Summary

To facilitate rapid analytical verification, the core physicochemical and spectroscopic parameters of the target molecule are summarized below.

ParameterValueAnalytical Significance
Chemical Formula

Exact mass target for HRMS (ESI+) validation.
Molecular Weight

Stoichiometric basis for reaction scaling.
IR Carbonyl Stretch (

)

Confirms ester formation; shifted higher due to the electron-withdrawing

group.

H-NMR Benzylic Signal

Diagnostic peak for the intact benzylic

linkage.
C-Br Bond Energy

Optimal threshold for Pd(0) oxidative addition.

Synthetic Assembly: The Steglich Esterification

The synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate from 2-nitrobenzoic acid and 3-bromobenzyl alcohol requires mild conditions to prevent unwanted side reactions. The[1] is the premier method for this transformation.

Mechanistic Causality

Using N,N'-Dicyclohexylcarbodiimide (DCC) alone often leads to a dead-end 1,3-rearrangement, forming an inactive N-acylurea. To circumvent this, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the highly reactive O-acylisourea intermediate faster than the rearrangement can occur, generating an N-acylpyridinium active ester. This intermediate is highly electrophilic and reacts rapidly with 3-bromobenzyl alcohol to form the desired ester, regenerating the DMAP catalyst.

Steglich A 2-Nitrobenzoic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylpyridinium Active Ester B->C DMAP Catalysis (Prevents Rearrangement) E N-Acylurea (Dead End) B->E 1,3-Rearrangement (Without DMAP) D (3-Bromophenyl)methyl 2-nitrobenzoate C->D + 3-Bromobenzyl Alcohol (Nucleophilic Attack)

Figure 1: Steglich esterification mechanism highlighting DMAP-catalyzed acyl transfer.

Step-by-Step Protocol: Ester Synthesis

This protocol is designed as a self-validating system; physical changes in the reaction mixture serve as real-time progress indicators.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-nitrobenzoic acid (

    
    ) and 3-bromobenzyl alcohol (
    
    
    
    ) in anhydrous dichloromethane (DCM,
    
    
    ).
  • Catalyst Addition: Add DMAP (

    
    , 
    
    
    
    ). Stir the mixture to ensure complete dissolution.
  • Activation: Cool the flask to

    
     using an ice bath. Slowly add a solution of DCC (
    
    
    
    ) in DCM (
    
    
    ) dropwise over 15 minutes.
    • Self-Validation Check: Within 5–10 minutes of DCC addition, a white precipitate of dicyclohexylurea (DCU) will begin to form, confirming the activation of the carboxylic acid.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Monitoring: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The product ester will appear as a new, UV-active spot (

    
    ), distinct from the starting alcohol (
    
    
    
    ).
  • Workup: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with

    
     (
    
    
    
    ) to remove DMAP, saturated aqueous
    
    
    (
    
    
    ) to remove unreacted acid, and brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure ester.
    

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

Once synthesized, the 3-bromo handle of the molecule can be utilized to build complex biaryl architectures. The [2] is the method of choice due to its mild conditions, which preserve the sensitive 2-nitrobenzoate ester linkage.

Mechanistic Causality

The catalytic cycle relies on a Palladium(0) species. The electron-rich Pd(0) undergoes oxidative addition into the polarized C-Br bond. The presence of a base is critical; it activates the arylboronic acid by forming a negatively charged boronate complex, which facilitates the transmetalation step. Finally, reductive elimination forges the new C-C bond and regenerates the Pd(0) catalyst.

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Ar-Br TM Trans- metalation OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 Product Release

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the 3-bromo position.

Step-by-Step Protocol: Biaryl Construction
  • Reagent Loading: To a Schlenk tube, add (3-Bromophenyl)methyl 2-nitrobenzoate (

    
    ), an arylboronic acid (e.g., phenylboronic acid, 
    
    
    
    ), and potassium carbonate (
    
    
    ,
    
    
    ).
  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (

    
    , 
    
    
    
    ,
    
    
    ).
  • Solvent & Degassing: Add a degassed mixture of Toluene/Water (4:1 v/v,

    
    ). Causality: Degassing is strictly required to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.
    
  • Reaction Execution: Seal the tube and heat the mixture to

    
     for 8 hours under vigorous stirring.
    
    • Self-Validation Check: The initial pale yellow solution will typically darken to a deep brown/black as the active palladium species cycles and eventually aggregates into palladium black upon completion.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer, dry the combined organics, and purify via silica gel chromatography to isolate the functionalized biaryl ester.

References

  • Organic Chemistry Portal. "Steglich Esterification." Organic-Chemistry.org. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." YonedaLabs.com. Available at:[Link]

Sources

Exploratory

(3-Bromophenyl)methyl 2-nitrobenzoate IUPAC name

Title: Structural Elucidation and Synthetic Utility of (3-Bromophenyl)methyl 2-nitrobenzoate: A Technical Guide Abstract This technical guide provides a comprehensive analysis of (3-bromophenyl)methyl 2-nitrobenzoate, a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Synthetic Utility of (3-Bromophenyl)methyl 2-nitrobenzoate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of (3-bromophenyl)methyl 2-nitrobenzoate, a bifunctional ester intermediate valuable in medicinal chemistry and materials science. We explore its IUPAC nomenclature logic, define a robust synthetic protocol via nucleophilic acyl substitution, and outline its utility as a scaffold for cross-coupling and reductive cyclization reactions.

Part 1: Nomenclature & Structural Analysis

The name (3-Bromophenyl)methyl 2-nitrobenzoate is a semi-systematic IUPAC designation that describes an ester formed between a specific benzyl alcohol and a benzoic acid derivative.

Deconstruction of the IUPAC Name

To ensure structural fidelity, we must dissect the name into its constituent parent and substituent groups.

  • The Carboxylate (Acyl) Component: "2-nitrobenzoate"[1]

    • Parent: Benzoic acid (

      
      ).
      
    • Substituent: A nitro group (

      
      ) at the ortho (2-) position relative to the carbonyl carbon.
      
    • Electronic Effect: The 2-nitro group exerts a strong electron-withdrawing effect (

      
      ) and a steric "ortho effect," which influences the hydrolytic stability of the ester.
      
  • The Alkyl (Alcohol) Component: "(3-Bromophenyl)methyl"

    • Parent: Methyl group (

      
      ) attached to the ester oxygen.
      
    • Substituent: A 3-bromophenyl group attached to the methyl carbon.[2]

    • Common Name: This entire group is the 3-bromobenzyl moiety.

    • Connectivity: The bromine is in the meta (3-) position relative to the benzylic carbon.

Systematic Synonym: 3-Bromobenzyl 2-nitrobenzoate.

Structural Diagram (DOT)

The following diagram visualizes the hierarchical breakdown of the molecule's nomenclature.

Nomenclature Target (3-Bromophenyl)methyl 2-nitrobenzoate AcidPart Acyl Component (2-Nitrobenzoyl) Target->AcidPart AlcPart Alkyl Component (3-Bromobenzyl) Target->AlcPart Nitro 2-Nitro Group (Electron Withdrawing) AcidPart->Nitro Bromo 3-Bromo Group (Cross-Coupling Handle) AlcPart->Bromo

Figure 1: Hierarchical decomposition of the IUPAC name into functional modules.

Part 2: Synthetic Protocols

While various esterification methods exist (e.g., Fischer, Steglich), the Acyl Chloride Method is recommended for this substrate. The steric bulk of the ortho-nitro group can retard direct Fischer esterification, making the highly reactive acid chloride the preferred electrophile.

Reaction Scheme


Materials & Reagents Table
ReagentRoleEquiv.Notes
2-Nitrobenzoyl chloride Electrophile1.1Moisture sensitive; handle under

.
3-Bromobenzyl alcohol Nucleophile1.0Limiting reagent.
Triethylamine (TEA) Base1.5Scavenges HCl; pyridine can also be used.
DMAP Catalyst0.1(Optional) Accelerates reaction via acyl-pyridinium intermediate.
Dichloromethane (DCM) Solvent-Anhydrous; 0.2 M concentration.
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 3-bromobenzyl alcohol (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol) and DMAP (1 mmol).

  • Addition: Cool the solution to 0°C (ice bath). Add 2-nitrobenzoyl chloride (11 mmol) portion-wise or as a solution in DCM over 15 minutes.

    • Why: Controlling the exotherm prevents side reactions and decomposition of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup:

    • Quench with saturated aqueous

      
       (removes unreacted acid/acid chloride).
      
    • Wash organic layer with 1M HCl (removes excess TEA/DMAP).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (

    
    , gradient 0-15% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

Synthesis Start Start: 3-Bromobenzyl Alcohol + TEA/DMAP in DCM Add Add: 2-Nitrobenzoyl Chloride (at 0°C) Start->Add React Reaction: Stir RT, 4-6h (Nucleophilic Acyl Sub.) Add->React Workup Workup: Wash NaHCO3 (Acid removal) Wash HCl (Base removal) React->Workup Final Product: (3-Bromophenyl)methyl 2-nitrobenzoate Workup->Final

Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann esterification.[3][4]

Part 3: Analytical Characterization

As this specific ester is an intermediate, experimental spectral data may not be available in aggregated databases. Below are the predicted spectroscopic signatures based on chemometric principles.

Proton NMR ( H-NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.00 – 7.90 Multiplet1HH-3 of nitrobenzoate (ortho to

)
7.75 – 7.60 Multiplet2HH-4, H-6 of nitrobenzoate
7.60 – 7.55 Multiplet1HH-5 of nitrobenzoate
7.55 Singlet (broad)1HH-2' of bromobenzyl (between Br and alkyl)
7.45 Doublet1HH-4' of bromobenzyl (ortho to Br)
7.35 Doublet1HH-6' of bromobenzyl
7.25 Triplet1HH-5' of bromobenzyl
5.45 Singlet2HBenzylic

Note: The benzylic protons are significantly deshielded (~5.45 ppm) due to the ester oxygen and the aromatic ring.

Infrared Spectroscopy (IR)
  • 1735 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong

    
     stretches (Nitro group, asymmetric/symmetric).
    
  • 1270 cm⁻¹:

    
     stretch (Ester).
    

Part 4: Applications & Reactivity[5][6][7][8]

This molecule is designed as a bifunctional scaffold . The two aromatic rings are chemically distinct, allowing for orthogonal functionalization.

Chemoselective Transformations
  • Suzuki-Miyaura Coupling (Bromide Handle): The 3-bromo position is active for Pd-catalyzed cross-coupling with aryl boronic acids. The nitro group generally tolerates these conditions, allowing the extension of the benzyl arm.

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      , Dioxane/Water.
  • Nitro Reduction (Nitro Handle): The 2-nitro group can be reduced to an aniline (anthranilic acid derivative). This often leads to spontaneous lactamization if the ester bond is cleaved, or allows for subsequent amide coupling.

    • Reagents:

      
       or 
      
      
      
      .
  • Ester Hydrolysis: The ester bond is susceptible to base hydrolysis (saponification). However, the ortho-nitro group provides some steric protection compared to para-isomers.

Reactivity Map (DOT)

Reactivity Center (3-Bromophenyl)methyl 2-nitrobenzoate Suzuki Pathway A: Suzuki Coupling (Retains Nitro, Modifies Benzyl) Center->Suzuki Pd(0), Ar-B(OH)2 Reduction Pathway B: Nitro Reduction (Yields Aniline/Anthranilate) Center->Reduction Fe, HCl or H2/Pd Hydrolysis Pathway C: Hydrolysis (Cleaves Scaffold) Center->Hydrolysis LiOH, THF/H2O Biaryl 3-Arylbenzyl 2-nitrobenzoate Suzuki->Biaryl Amine (3-Bromophenyl)methyl 2-aminobenzoate Reduction->Amine

Figure 3: Divergent synthetic pathways available for the scaffold.

Part 5: Safety & Handling

  • Hazards: As a nitro-aromatic ester, the compound should be treated as potentially toxic and a skin sensitizer. The precursor, 3-bromobenzyl alcohol, is an irritant. 2-Nitrobenzoyl chloride is corrosive and lachrymatory.

  • Storage: Store in a cool, dry place. Nitro compounds can be energetic; avoid high heat or friction.

  • Disposal: All organic waste containing halogenated aromatics must be segregated for high-temperature incineration.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Esterification Protocols (Steglich/Acid Chloride): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Chemistry of Nitrobenzoic Acids: Bowman, W. R. (1988). Reactivity of Nitro-compounds. In: Patai's Chemistry of Functional Groups. Wiley. [Link]

  • Ortho-Effect in Benzoates: Kavalek, J., et al. (1971). Dissociation constants and kinetics of hydrolysis of substituted 2-nitrobenzoic acid esters. Collection of Czechoslovak Chemical Communications. [Link]

Sources

Foundational

An In-Depth Technical Guide to (3-Bromophenyl)methyl 2-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary (3-Bromophenyl)methyl 2-nitrobenzoate (commonly referred to as 3-bromobenzyl 2-nitrobenzoate) is a highly functionalized aromatic ester that serves as a critical intermediate in advanced organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate (commonly referred to as 3-bromobenzyl 2-nitrobenzoate) is a highly functionalized aromatic ester that serves as a critical intermediate in advanced organic synthesis. As a Senior Application Scientist, I frequently encounter this scaffold in the development of heterocyclic drug precursors and in the study of chemoselective reductions. This whitepaper details the structural profile, field-proven synthetic methodologies, and advanced applications of this compound, with a specific focus on its utility in reductive cyclizations to form antitumor quinazolinones.

Structural & Physicochemical Profiling

The strategic value of (3-Bromophenyl)methyl 2-nitrobenzoate lies in its two distinct functional domains:

  • The 2-Nitrobenzoate Core: The ortho-nitro group exerts a powerful electron-withdrawing effect, making the carbonyl carbon highly electrophilic but sterically hindered. More importantly, this nitro moiety is highly susceptible to reduction, a feature that can be leveraged for downstream intramolecular cyclization.

  • The 3-Bromobenzyl Ether Moiety: The meta-bromo substitution provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Meanwhile, the benzyl ester linkage offers differential cleavage opportunities under specialized reductive conditions.

Table 1: Physicochemical Properties (Extrapolated from Core Fragments)

PropertyValue / Description
Chemical Formula C14H10BrNO4
Molecular Weight 336.14 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in Dichloromethane (DCM), EtOAc, THF; Insoluble in water
UV/Vis Absorption (Core) λmax ~260-270 nm (characteristic of nitrobenzoate esters)[1]

Synthesis Strategy & Mechanistic Causality

In practical laboratory settings, the synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate via direct Fischer esterification of 2-nitrobenzoic acid is highly inefficient. The ortho-nitro group sterically shields the carboxylate and electronically deactivates the intermediate oxonium ion (2)[2].

Therefore, the protocol of choice is nucleophilic acyl substitution using 2-nitrobenzoyl chloride and 3-bromobenzyl alcohol in the presence of a non-nucleophilic base (e.g., Pyridine).

Causality of Reagent Selection:

  • Acyl Chloride Activation: Utilizing the acid chloride completely bypasses the activation energy barrier of the sterically hindered ortho-substituted benzoic acid.

  • Pyridine System: Pyridine acts as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct. It also forms a highly reactive N-acylpyridinium intermediate, accelerating the esterification rate.

Synthesis A 2-Nitrobenzoyl Chloride (Electrophile) D (3-Bromophenyl)methyl 2-nitrobenzoate A->D Nucleophilic Acyl Substitution B 3-Bromobenzyl Alcohol (Nucleophile) B->D C Pyridine / DMAP (Base/Catalyst) C->D Acid Scavenging

Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate via acyl substitution.

Reactivity & Advanced Applications

Reductive Cyclization to Antitumor Quinazolinones

A premier application of 2-nitrobenzoate esters is their conversion into 4(3H)-quinazolinones—a privileged scaffold in medicinal chemistry with potent antitumor and antimicrobial activities. Kundu et al. demonstrated a highly efficacious one-pot reductive N-heterocyclization of 2-nitrobenzoic acid derivatives using formamide and Indium(III) salts (3)[3].

In this self-contained system, formamide acts as the solvent, the cyclocondensate, and the reductant (via its decomposition into carbon monoxide). The ortho-nitro group of the ester is reduced to an amine, forming an anthranilic acid derivative in situ, which subsequently undergoes a Niementowski cyclocondensation to yield the quinazolinone[3].

Cyclization A (3-Bromophenyl)methyl 2-nitrobenzoate C Anthranilic Acid Derivative (Intermediate) A->C Reduction of -NO2 B Formamide + In(III) (Reductant & Solvent) B->C CO generation D Niementowski Condensation (Cyclization) B->D Nitrogen source C->D E 4(3H)-Quinazolinone (Antitumor Precursor) D->E

Indium(III)-catalyzed reductive cyclization to quinazolinone precursors.

Chemoselective Hydrogenation Dynamics

Benzyl esters are traditionally cleaved via hydrogenolysis using Pd/C and H₂ gas. However, researchers have developed chemoselective reduction systems, such as NaBH₄/CH₃CO₂H/Pd/C, which generate hydrogen in situ (4)[4]. While this system successfully reduces isolated alkenes without O-debenzylation, 2-nitrobenzoates exhibit unique reactivity. The proximity of the reducible nitro group often leads to concurrent reductive cleavage, yielding anthranilic acid and the corresponding benzyl alcohol[4]. This highlights the necessity of carefully selecting reduction conditions when the 3-bromobenzyl ester linkage must be preserved.

Table 2: Chemoselective Reduction Outcomes for Benzyl 2-Nitrobenzoates

Reagent SystemTarget Functional GroupOutcomeReference
H₂, Pd/C (Standard) Nitro group / Benzyl esterComplete reduction to aniline + O-debenzylation[4]
NaBH₄, CH₃CO₂H, Pd/C Alkene (in presence of ester)Chemoselective alkene reduction (for isolated esters)[4]
Formamide, In(III) acetate Nitro groupReductive cyclization to quinazolinone[3]

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

This protocol utilizes a self-validating workup where unreacted acid is removed via basic aqueous washing, ensuring high purity of the organic layer without the immediate need for chromatography[2].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve 3-bromobenzyl alcohol (1.0 equiv, 10 mmol) and anhydrous pyridine (1.5 equiv, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0–5 °C in an ice bath.

  • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Causality: Dropwise addition controls the exothermic reaction and minimizes the formation of symmetric anhydrides.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the alcohol is fully consumed.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the pyridine hydrochloride and hydrolyzes any unreacted acyl chloride into the water-soluble sodium 2-nitrobenzoate, effectively partitioning impurities into the aqueous layer.

  • Washing: Separate the organic layer. Wash sequentially with 1M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL) to remove water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target ester.

Protocol B: One-Pot Reductive Cyclization to Quinazolinones

Adapted from the methodology established by Kundu et al.[3].

  • Setup: In a heavy-walled glass pressure tube, combine (3-Bromophenyl)methyl 2-nitrobenzoate (1.0 mmol) and Indium(III) chloride (1.0 mmol).

  • Solvent/Reductant Addition: Add formamide (1.6 mL, 40 mmol).

    • Causality: Formamide is used in large excess as it functions simultaneously as the solvent, the source of reducing CO gas, and the nitrogen donor for the heterocycle.

  • Heating: Seal the tube and heat the mixture to 150 °C for 5 hours. Monitor the decomposition of the nitroarene via TLC.

  • Precipitation: Cool the mixture to room temperature and pour it into ice-cold water (15 mL). The crude quinazolinone derivative will precipitate out of the aqueous mixture.

  • Purification: Filter the solid, wash thoroughly with cold water to remove indium salts and residual formamide, and recrystallize from methanol to yield the pure 4(3H)-quinazolinone analog.

References

  • Kundu, S.K., Mahindaratne, M.P.D., Quintero, M.V., Bao, A., Negrete, G.R. "One-pot reductive cyclization to antitumor quinazoline precursors." Arkivoc, 2008, 2, 33-42.3

  • Soom, N., Thiemann, T. "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions." International Journal of Organic Chemistry, 2016, 6, 1-11. 4

  • NIST WebBook. "Benzoic acid, 2-nitro-, methyl ester." National Institute of Standards and Technology. 1

  • Benchchem. "An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications." Benchchem. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility and Protocols for (3-Bromophenyl)methyl 2-nitrobenzoate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Chemoselective transformations, heterocyclization, and cross-coupling workflows. Executive Summary (3-Bromophenyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Chemoselective transformations, heterocyclization, and cross-coupling workflows.

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate) is a highly versatile, trifunctional building block utilized in advanced organic synthesis and medicinal chemistry. Its structural architecture presents three distinct reactive nodes:

  • The ortho-Nitro Group: A precursor for anilines and subsequent nitrogen-containing heterocycles.

  • The Benzyl Ester Linkage: A cleavable linker susceptible to hydrogenolysis or nucleophilic displacement.

  • The meta-Bromo Substituent: An ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have designed this guide to navigate the inherent chemoselectivity challenges this molecule presents. Standard reduction conditions will often destroy the molecule by simultaneously reducing the nitro group, cleaving the C-Br bond, and hydrogenolyzing the benzyl ester[1]. This application note provides field-proven, self-validating protocols to independently manipulate each functional group, enabling the synthesis of complex biaryls and privileged pharmacophores like 4(3H)-quinazolinones.

Module 1: Chemoselective Reduction & Deprotection

The Chemoselectivity Challenge

When subjecting (3-bromophenyl)methyl 2-nitrobenzoate to standard catalytic hydrogenation (e.g., Pd/C with H₂ gas or NaBH₄), the palladium catalyst readily inserts into the activated benzylic C-O bond and the aryl C-Br bond. This results in global degradation, yielding anthranilic acid and dehalogenated toluene derivatives[1][2].

To isolate the target amine—(3-bromophenyl)methyl 2-aminobenzoate—we must bypass oxidative addition pathways. Iron-mediated reduction in the presence of ammonium chloride operates via a Single-Electron Transfer (SET) mechanism. Because Fe(0) lacks the specific d-orbital configuration required to activate benzylic C-O or aryl C-Br bonds under these conditions, absolute chemoselectivity for the nitro group is achieved[2][3].

Quantitative Data: Reduction Conditions Comparison
Reducing AgentCatalyst / MediatorNitro ReductionBromide RetentionEster RetentionPrimary Outcome
H₂ (1 atm) Pd/C (10%)CompleteCleavedCleavedAnthranilic acid + Toluene[1]
NaBH₄, AcOH Pd/C (5%)CompleteCleavedCleavedAnthranilic acid + Toluene[1]
Formamide (150 °C) InCl₃CompleteRetainedCleaved4(3H)-Quinazolinone[4]
Fe powder, NH₄Cl None (SET)CompleteRetained Retained Target Amine [2]
Protocol 1: Chemoselective Iron-Mediated Reduction

Causality & Validation: The use of NH₄Cl provides a mildly acidic proton source to facilitate the proton-coupled electron transfer (PCET) required for nitro reduction, without hydrolyzing the base-sensitive ester.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-bromophenyl)methyl 2-nitrobenzoate (1.0 mmol) in a mixture of ethanol (10 mL) and deionized water (2.5 mL).

  • Reagent Addition: Add finely powdered Iron (Fe) (5.0 mmol, 5 eq) followed by solid NH₄Cl (5.0 mmol, 5 eq)[2].

  • Reaction: Heat the suspension to a gentle reflux (approx. 85 °C). The reaction is self-validating; the initial yellow solution will turn colorless/pale as the nitro group is reduced, while the iron powder oxidizes to dark Fe₃O₄ nanoparticles[3]. Monitor by TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed (typically 2–4 hours).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a tightly packed Celite pad to remove iron salts, washing the pad generously with ethyl acetate (3 × 15 mL).

  • Isolation: Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-aminobenzoate ester.

G Substrate (3-Bromophenyl)methyl 2-nitrobenzoate Global Global Reduction (Pd/C, H2 gas) Substrate->Global Non-selective Chemo Chemoselective Reduction (Fe/NH4Cl) Substrate->Chemo PCET Mechanism Prod1 Anthranilic Acid + Toluene Global->Prod1 Nitro reduction, Dehalogenation, Hydrogenolysis Prod2 (3-Bromophenyl)methyl 2-aminobenzoate Chemo->Prod2 Nitro reduction only

Caption: Divergent reduction pathways of (3-Bromophenyl)methyl 2-nitrobenzoate.

Module 2: One-Pot Reductive Heterocyclization

The Quinazolinone Synthesis Strategy

Quinazolinones are privileged scaffolds in oncology and kinase inhibitor development. Traditionally, converting a 2-nitrobenzoate to a quinazolinone requires a two-step sequence: reduction to the amine, followed by Niementowski cyclocondensation[4][5].

By utilizing formamide as a solvent, reactant, and in situ reductant, we can collapse this into a single step. At 150 °C, formamide partially decomposes to generate carbon monoxide (CO). Catalyzed by Indium(III) salts, this CO acts as the terminal reductant for the nitro group. The resulting amine immediately condenses with excess formamide, cyclizing onto the ester carbonyl and expelling 3-bromobenzyl alcohol as a byproduct[4].

Protocol 2: Indium(III)-Catalyzed Cyclization

Causality & Validation: InCl₃ acts as a dual-purpose Lewis acid—it facilitates the thermal decomposition of formamide to CO and activates the ester carbonyl for the final cyclization step.

  • Setup: In a heavy-walled glass pressure tube, combine (3-bromophenyl)methyl 2-nitrobenzoate (1.0 mmol) and formamide (1.6 mL, 40 mmol)[4].

  • Catalyst: Add Indium(III) chloride (InCl₃) (0.22 g, 1.0 mmol) to the mixture[5].

  • Reaction: Seal the tube and heat to 150 °C behind a blast shield. Stir vigorously for 5–10 hours. The consumption of the ester can be monitored via TLC.

  • Workup: Cool the vessel to room temperature. Pour the dark mixture into ice-cold water (15 mL) and stir for 30 minutes. The target 4(3H)-quinazolinone will precipitate out of solution.

  • Isolation: Filter the solid precipitate, wash with cold water, and pass through a short silica gel plug (using neat ethyl acetate) to remove residual indium salts and the 3-bromobenzyl alcohol byproduct[4].

G A 2-Nitrobenzoate Ester B In(III) / Formamide (CO generation) A->B C Anthranilic Acid Derivative (In situ intermediate) B->C Nitro to Amine Reduction D Niementowski Cyclocondensation (Formamide addition) C->D E 4(3H)-Quinazolinone Core D->E Cyclization & Ester Cleavage

Caption: Indium(III)-catalyzed one-pot reductive heterocyclization mechanism.

Module 3: Transition-Metal Catalyzed Cross-Coupling

Exploiting the Aryl Bromide Handle

The meta-bromo substituent on the benzyl moiety is an excellent substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling. The primary challenge here is preventing the base-catalyzed hydrolysis of the 2-nitrobenzoate ester during the aqueous coupling conditions.

By employing microwave irradiation, we drastically reduce the reaction time from 12 hours to 15 minutes, kinetically outcompeting ester hydrolysis. Furthermore, using a mild base (K₂CO₃) instead of aggressive hydroxides ensures the ester linkage remains fully intact[6].

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

Causality & Validation: Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates the reductive elimination step, further shortening the required reaction time and protecting the ester.

  • Setup: In a 10 mL microwave-safe vial, combine (3-bromophenyl)methyl 2-nitrobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst & Solvent: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL)[6].

  • Reaction: Seal the vial with a crimp cap, purge with N₂ for 2 minutes, and subject to microwave irradiation at 90 °C for exactly 15 minutes.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water. The organic layer is dried over MgSO₄, filtered, and concentrated.

  • Isolation: Purify the resulting biaryl-containing 2-nitrobenzoate via flash column chromatography. This product can now be utilized as an advanced photocleavable linker or subjected to the protocols in Modules 1 and 2.

References

Sources

Application

Using (3-Bromophenyl)methyl 2-nitrobenzoate in solid-phase synthesis

This Application Note and Protocol Guide details the use of (3-Bromophenyl)methyl 2-nitrobenzoate (also referred to as 3-bromobenzyl 2-nitrobenzoate) in solid-phase synthesis (SPS). Executive Summary (3-Bromophenyl)methy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of (3-Bromophenyl)methyl 2-nitrobenzoate (also referred to as 3-bromobenzyl 2-nitrobenzoate) in solid-phase synthesis (SPS).

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate represents a strategic linker-substrate conjugate in solid-phase organic synthesis (SPOS). It combines a 2-nitrobenzoate moiety (serving as the potential photocleavable or reductive safety-catch linker) with a 3-bromobenzyl payload. The bromine substituent provides a versatile handle for diversity-oriented synthesis (DOS) via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) prior to cleavage.

This guide explores two distinct cleavage mechanisms for this scaffold:

  • Photochemical Cleavage: Exploiting the ortho-nitro effect (Norrish Type II) for UV-mediated release.

  • Reductive "Safety-Catch" Cleavage: A high-fidelity alternative involving nitro-reduction followed by intramolecular lactamization.

Part 1: Scientific Foundation & Mechanisms[1]

The 2-Nitrobenzoate Linker System

While o-nitrobenzyl ethers are the gold standard for photolabile linkers, 2-nitrobenzoate esters (where the linker is the acid and the payload is the alcohol) offer unique orthogonality.

  • Photochemical Mechanism (UV): Upon irradiation at 365 nm, the nitro group is excited to a triplet state. It abstracts a hydrogen atom from the benzylic position of the alcohol moiety (the

    
    -hydrogen relative to the nitro group in a folded conformation). This leads to an unstable hemiacetal intermediate that collapses to release the free alcohol (3-bromobenzyl alcohol) and a nitroso-benzaldehyde byproduct.
    
  • Reductive Safety-Catch Mechanism: This ester is highly stable to acid and base but becomes labile upon reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ). The resulting o-aminobenzoate undergoes rapid intramolecular nucleophilic attack on the ester carbonyl, forming a stable lactam and releasing the alcohol payload.
The 3-Bromophenyl Handle

The 3-bromophenyl motif allows for late-stage diversification . The aryl bromide is stable during the resin loading and linker synthesis but reactive under specific Pd-catalyzed conditions, enabling the generation of libraries (e.g., biaryls) on the solid support.

Part 2: Experimental Protocols

Phase 1: Resin Functionalization & Loading

Objective: Immobilize the 2-nitrobenzoate linker onto a solid support and load the 3-bromobenzyl alcohol payload.

Materials:

  • Resin: Aminomethyl polystyrene (0.5–1.0 mmol/g loading) or Rink Amide resin (for amide-linked scaffolds).

  • Linker Reagent: 4-Carboxy-2-nitrobenzoic acid (or similar derivative to allow resin attachment via one carboxyl and esterification via the other). Note: For the specific user molecule, we assume the 2-nitrobenzoyl moiety is anchored to the resin.

  • Reagents: DIC, HOBt, DMAP, 3-Bromobenzyl alcohol.

Protocol:

  • Resin Swelling: Swell 1.0 g of resin in DCM (10 mL) for 30 min. Drain.

  • Linker Attachment:

    • Dissolve 4-carboxy-2-nitrobenzoic acid (3.0 equiv), DIC (3.0 equiv), and HOBt (3.0 equiv) in DMF.

    • Add to resin and shake for 4 hours at RT.

    • Wash resin: DMF (3x), DCM (3x), MeOH (3x).

  • Payload Loading (Esterification):

    • Suspend resin in DCM/DMF (9:1).

    • Add 3-bromobenzyl alcohol (5.0 equiv), DIC (5.0 equiv), and DMAP (0.5 equiv).

    • Shake for 16 hours at RT.

    • QC Check: Perform an FT-IR analysis. Look for the appearance of the ester carbonyl stretch (~1730 cm⁻¹) and nitro stretches (1530, 1350 cm⁻¹).

Phase 2: On-Resin Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the bromine handle to demonstrate orthogonality.

Reagents: Phenylboronic acid,


, 

(2M aq), DME/EtOH.

Protocol:

  • Place loaded resin (100 mg) in a reaction vial.

  • Add phenylboronic acid (5.0 equiv) and

    
     (0.1 equiv).
    
  • Add degassed DME (2 mL), EtOH (0.5 mL), and

    
     (2M, 0.5 mL).
    
  • Heat at 80°C for 12 hours under Argon.

  • Wash extensively: DMF, water, MeOH, DCM. The bromine is now replaced by a phenyl group.

Phase 3: Cleavage Strategies

Option A: Photochemical Cleavage (UV) Best for: Traceless release without chemical reagents.

  • Suspend resin in MeOH/PBS (pH 7.4) 9:1 or Dioxane/Water .

  • Place in a quartz vessel.

  • Irradiate with a UV lamp (

    
    , 100W) for 1–4 hours with gentle agitation.
    
  • Filter resin and concentrate filtrate to isolate the product.

Option B: Reductive Safety-Catch Cleavage Best for: High yields if UV cleavage is slow.

  • Reduction: Treat resin with

    
     (1M) in DMF for 4 hours. (Reduces 
    
    
    
    to
    
    
    ).
  • Cyclization/Release: Wash resin, then suspend in Dioxane/Buffer (pH 7) or heat in toluene at 60°C for 2 hours.

  • The o-amino ester cyclizes to the lactam, ejecting the free benzyl alcohol.

Part 3: Visualization & Data

Workflow Diagram

The following diagram illustrates the parallel cleavage pathways available for this scaffold.

G Resin Resin-Bound 2-Nitrobenzoate Intermediate Loaded (3-Bromophenyl)methyl Ester Resin->Intermediate Esterification (3-Bromobenzyl alcohol) Coupling Suzuki Coupling (Biaryl Product) Intermediate->Coupling Pd(0), Ar-B(OH)2 UV_Path UV Irradiation (365 nm) Coupling->UV_Path Pathway A Red_Path Reduction (SnCl2 / Zn) Coupling->Red_Path Pathway B Product_UV Product Release (Photochemical) UV_Path->Product_UV Norrish Type II Product_Red Product Release (Lactamization) Red_Path->Product_Red Cyclization

Caption: Dual-release strategy for (3-Bromophenyl)methyl 2-nitrobenzoate linkers: Photochemical (Path A) vs. Reductive Cyclization (Path B).

Comparative Cleavage Data

Typical yields based on 2-nitrobenzoate ester models.

ParameterPhotochemical Cleavage (365 nm)Reductive Cleavage (Safety-Catch)
Reagent Requirement None (Light only)

or Zn/AcOH
Cleavage Time 2–6 Hours4 Hours (Red) + 2 Hours (Cyc)
Typical Yield 45–70% (Structure dependent)>85% (High Fidelity)
Compatibility Compatible with acid/base sensitive groupsIncompatible with other nitro/azide groups
Byproduct Nitroso-aldehyde (colored)Benzolactam (remains on resin)

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers for Solid Phase Synthesis. Journal of Organic Chemistry , 62(8), 2370–2380. Link

  • Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1 , 125–142. Link

  • Abell, C., et al. (1996). A Novel Safety-Catch Linker for Solid Phase Synthesis. Tetrahedron Letters , 37(19), 3401–3404. Link

  • Kessler, H., et al. (1995). Photolabile Linker for Solid Phase Synthesis. Journal of Organic Chemistry , 60, 2318. Link

  • Green, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Method

Experimental setup for photochemical cleavage of (3-Bromophenyl)methyl 2-nitrobenzoate

Introduction & Scope This Application Note details the experimental setup and protocol for the photochemical cleavage of (3-Bromophenyl)methyl 2-nitrobenzoate . Compound Analysis: Structure: The molecule consists of a 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the experimental setup and protocol for the photochemical cleavage of (3-Bromophenyl)methyl 2-nitrobenzoate .

Compound Analysis:

  • Structure: The molecule consists of a 2-nitrobenzoic acid moiety esterified with (3-bromophenyl)methanol (3-bromobenzyl alcohol).

  • Photochemical Class: This falls under the category of 2-nitrobenzoate esters .[1] Unlike the more common o-nitrobenzyl (oNB) protecting groups (where the photoreactive nitro group is on the alcohol/leaving group side), here the nitro group is on the acyl side.

  • Reaction Outcome: The photolysis of 2-nitrobenzoate esters of primary alcohols proceeds via a Norrish Type II mechanism.[2] This results in the oxidative cleavage of the ester, releasing the alcohol moiety as an aldehyde (3-bromobenzaldehyde) and the acid moiety as 2-nitrosobenzoic acid .

Key Application: This reaction is primarily utilized for the photogeneration of aldehydes or as an oxidative deprotection strategy where the alcohol oxidation state is not preserved.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting low yields or side reactions.

  • Excitation: UV irradiation (300–365 nm) excites the nitro group (

    
    ).
    
  • 
    -Hydrogen Abstraction:  The excited nitro oxygen abstracts a 
    
    
    
    -hydrogen from the benzylic position of the (3-bromophenyl)methyl group.
  • Biradical Formation: This generates a 1,4-biradical intermediate.

  • Cyclization & Collapse: The radical recombines to form a cyclic hemiacetal/isoxazole intermediate, which spontaneously collapses to release 3-bromobenzaldehyde and 2-nitrosobenzoic acid .

Visualization: Reaction Pathway[3]

ReactionMechanism Start (3-Bromophenyl)methyl 2-nitrobenzoate Excitation Excited State (n -> pi*) Start->Excitation hv (350-365 nm) H_Abstract Gamma-H Abstraction Excitation->H_Abstract Intramolecular Intermediate Aci-Nitro / Biradical Intermediate H_Abstract->Intermediate Cyclization Products CLEAVAGE PRODUCTS: 3-Bromobenzaldehyde + 2-Nitrosobenzoic Acid Intermediate->Products Collapse

Figure 1: Mechanistic pathway of the photo-oxidative cleavage of 2-nitrobenzoate esters.

Experimental Setup

Equipment Requirements
ComponentSpecificationRationale
Light Source UV LED (365 nm) or Hg Arc Lamp (filtered)365 nm excites the nitro group without triggering C-Br homolysis (which occurs <300 nm).
Reaction Vessel Quartz or Pyrex (Borosilicate)Pyrex filters out UV <280 nm, protecting the aryl bromide bond. Quartz is required if using specific bandpass filters.[3]
Cooling System Water jacket or fanPhotochemical reactions can generate heat; temperature stability ensures reproducible kinetics.
Stirring Magnetic stirrer (High RPM)Essential to prevent the "internal filter effect" where the brown nitroso byproduct absorbs incident light at the vessel wall.
Solvent Selection

The choice of solvent influences the lifetime of the intermediates and the solubility of the byproduct.

  • Preferred: Acetonitrile (MeCN) / Water (95:5) or Methanol .

  • Reasoning: A trace of protic solvent often facilitates the proton transfer steps in the collapse of the hemiacetal intermediate.

  • Degassing: Required. Oxygen can quench the triplet excited state of the nitro group, though 2-nitrobenzoates are relatively robust. Sparge with Argon/Nitrogen for 15 mins.

Detailed Protocol

Phase 1: Preparation
  • Concentration: Prepare a 10–20 mM solution of (3-Bromophenyl)methyl 2-nitrobenzoate in the chosen solvent (e.g., Acetonitrile).

    • Note: Higher concentrations increase the risk of light attenuation by the byproduct (2-nitrosobenzoic acid), which is strongly absorbing (brown/yellow).

  • Vessel Loading: Transfer the solution to a Pyrex test tube or a quartz cuvette.

  • Deoxygenation: Seal the vessel with a septum and bubble dry Nitrogen or Argon through the solution for 15 minutes.

Phase 2: Irradiation
  • Setup: Place the vessel 5–10 cm from the light source.

  • Safety Check: Ensure UV shielding is in place to protect the operator.

  • Irradiation: Turn on the 365 nm light source.

  • Agitation: Maintain vigorous stirring throughout the irradiation.

  • Time Course: Typical reaction times range from 30 minutes to 4 hours , depending on photon flux.

Phase 3: Monitoring & Workup[3]
  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (start 8:2).

    • Visualization: The starting material is UV active. The product (aldehyde) will likely have a distinct R_f and can be stained with DNP (2,4-dinitrophenylhydrazine) to confirm the aldehyde functionality (orange/red spot).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Scavenging: The 2-nitrosobenzoic acid byproduct can be problematic. It can be removed by washing the crude residue (dissolved in DCM) with aqueous sodium bicarbonate (NaHCO3), which converts the acid to its water-soluble salt.

    • Isolation: Dry the organic layer (MgSO4) and concentrate to obtain crude 3-bromobenzaldehyde.

Visualization: Workflow

Workflow cluster_safety Critical Control Points Step1 Dissolve Substrate (10-20 mM in MeCN) Step2 Degas Solution (Ar/N2, 15 min) Step1->Step2 Step3 UV Irradiation (365 nm, Pyrex Vessel) Step2->Step3 Step4 Monitor (TLC/HPLC) Target: Aldehyde Appearance Step3->Step4 Step5 Workup Wash with NaHCO3 (remove byproduct) Step4->Step5

Figure 2: Operational workflow for the batch photolysis.

Analytical Validation

To confirm the successful cleavage and structural integrity of the 3-bromophenyl moiety:

MethodObservation Criteria
1H NMR Disappearance: Singlet at ~5.4 ppm (Benzylic CH2 of ester).Appearance: Singlet at ~10.0 ppm (Aldehyde CHO).Stability: Aromatic signals for the 3-bromophenyl ring should remain unchanged (no debromination).
IR Spectroscopy Shift: Carbonyl stretch shifts from ~1720 cm⁻¹ (Ester) to ~1700 cm⁻¹ (Aldehyde) and appearance of broad OH/COOH bands from the byproduct (if not removed).
HPLC Shift: The aldehyde is typically less polar than the starting nitrobenzoate ester. Use a C18 column with MeCN/Water gradient.

Troubleshooting & Optimization

  • Issue: Slow Reaction Rate.

    • Cause: Inner filter effect by the nitroso byproduct.

    • Solution: Dilute the sample to 5 mM or use a flow-chemistry setup to continuously remove the irradiated solution from the light source.

  • Issue: Loss of Bromine (Debromination).

    • Cause: Wavelength too short (<300 nm).

    • Solution: Ensure a Pyrex filter is used or switch to a strictly monochromatic 365 nm LED.

  • Issue: Side Products.

    • Cause: Reaction of the nitroso byproduct with the aldehyde (azo linkage formation).

    • Solution: Add a scavenger for the nitroso species (e.g., a slight excess of a primary amine if compatible, or simply limit conversion to 80-90%).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142.

  • Gaplovsky, M., et al. (2005).[4] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds." Photochemical & Photobiological Sciences, 4, 33-42.[4]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection conditions).

Sources

Application

Application Note: Comprehensive Analytical Characterization of (3-Bromophenyl)methyl 2-nitrobenzoate

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary (3-Bromophenyl)methyl 2-nitrobenzoate (Molecular For...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate (Molecular Formula:


) is a complex benzyl ester featuring two highly reactive aromatic systems: a meta-brominated benzyl moiety and an ortho-nitrated benzoate group. Because of its structural bifunctionality, it frequently serves as a critical intermediate or a prodrug scaffold in pharmaceutical synthesis.

This application note provides a field-proven, multi-modal analytical framework for the structural elucidation and purity assessment of this compound. The methodologies described herein are designed as self-validating systems, ensuring compliance with the rigorous standards set forth in the guidelines [1].

Analytical Strategy & Workflow

To achieve complete characterization, the analytical strategy is divided into three pillars: Structural Elucidation (NMR, HRMS), Chromatographic Purity (HPLC-UV), and Functional/Thermal Analysis (FT-IR, DSC).

Workflow Start Sample: (3-Bromophenyl)methyl 2-nitrobenzoate Sub1 Structural Elucidation Start->Sub1 Sub2 Purity & Quantitation Start->Sub2 Sub3 Thermal Analysis Start->Sub3 NMR 1H & 13C NMR (Regiochemistry) Sub1->NMR HRMS LC-HRMS (Exact Mass) Sub1->HRMS HPLC HPLC-UV (Chromatographic Purity) Sub2->HPLC FTIR FT-IR Spectroscopy (Functional Groups) Sub3->FTIR DSC DSC / TGA (Thermal Stability) Sub3->DSC

Figure 1: Comprehensive analytical workflow for the characterization of the target ester.

Physicochemical Properties

Before initiating the characterization protocols, it is critical to establish the theoretical parameters of the compound to set appropriate instrument limits and system suitability criteria.

Table 1: Theoretical Physicochemical Parameters

ParameterValue / DescriptionAnalytical Significance
Molecular Formula

Determines exact mass targets for HRMS.
Monoisotopic Mass 334.9792 DaUsed for high-resolution mass calibration.
Isotopic Signature ~1:1 ratio (

/

)
Diagnostic MS pattern for halogen verification.
LogP (Estimated) ~3.8 - 4.2Dictates reverse-phase HPLC starting conditions.
Key Chromophores Aromatic rings, Nitro, EsterEnables high-sensitivity UV detection at 254 nm.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: Regiochemistry cannot be definitively proven by mass spectrometry alone. The exact placement of the nitro group (ortho) and the bromine atom (meta) requires 1D (


, 

) and 2D (COSY, HMBC) NMR. Deuterated chloroform (

) is selected as the solvent because it provides excellent solubility for halogenated aromatic esters and lacks exchangeable protons that could obscure the critical diagnostic methylene singlet.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Setup: Acquire data on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Acquisition Parameters (

    
    ):  16 scans, 2-second relaxation delay, 90° pulse angle.
    
  • Validation (Self-Validating Step): Ensure the TMS peak is sharp and set precisely to 0.00 ppm. The residual

    
     peak must appear at 7.26 ppm.
    

Table 2: Diagnostic


 NMR Peak Assignments 
Chemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
~5.40 Singlet2HBenzyl

: Highly deshielded by the adjacent aromatic ring and the ester oxygen.
~7.20 - 7.60 Multiplets4H3-Bromophenyl protons : Complex splitting due to meta-substitution asymmetry.
~7.65 - 7.90 Multiplets3H2-Nitrobenzoate protons : C4, C5, C6 protons on the benzoate ring.
~8.00 - 8.15 Doublet of Doublets1HBenzoate C3 proton : Severely deshielded by the adjacent ortho-nitro group.
High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Rationale: Electrospray ionization in positive mode (ESI+) is utilized to protonate the ester carbonyl. The presence of bromine creates a distinct 1:1 isotopic doublet separated by 2 Da, which serves as an immediate visual confirmation of the intact molecule.

Fragmentation Mol [M+H]+ m/z 336.0 / 338.0 (1:1 Isotope Ratio) Loss1 Neutral Loss: 2-Nitrobenzoic Acid (167 Da) Mol->Loss1 Loss2 Neutral Loss: 3-Bromobenzyl Alcohol (186 / 188 Da) Mol->Loss2 Frag1 3-Bromobenzyl Cation m/z 169.0 / 171.0 Loss1->Frag1 Frag2 2-Nitrobenzoyl Cation m/z 150.0 Loss2->Frag2

Figure 2: Proposed ESI+ mass spectrometric fragmentation pathway highlighting the bromine signature.

Step-by-Step Protocol:

  • Dilution: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Injection: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Ionization: ESI positive mode, capillary voltage 3.5 kV, desolvation temperature 350°C.

  • Data Analysis: Extract ion chromatograms for m/z 335.9870 and 337.9850. Verify the 1:1 isotopic ratio. Induce collision-induced dissociation (CID) at 20 eV to observe the m/z 169.0/171.0 and m/z 150.0 fragments.

Purity Assessment & Functional Analysis

HPLC-UV for Chromatographic Purity

Causality & Rationale: The bulky bromine atom and the highly polar ortho-nitro group create a molecule with mixed hydrophobic and dipole-dipole interaction potentials. A shallow, extended gradient is required to ensure that structurally similar synthesis impurities (such as des-bromo derivatives, unreacted [2], or meta-nitro isomers) are adequately resolved.

Table 3: Validated HPLC Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.090101.0
5.090101.0
20.010901.0
25.010901.0
25.190101.0

Step-by-Step Protocol:

  • Column Selection: Use a high-efficiency C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) maintained at 30°C.

  • System Suitability Test (SST): Inject a resolution standard containing the target compound and 3-bromobenzyl alcohol. The resolution factor (

    
    ) must be 
    
    
    
    , and the tailing factor for the main peak must be
    
    
    . This fulfills the system validation requirements of [3].
  • Sample Analysis: Inject 10 µL of a 0.5 mg/mL sample solution. Monitor absorbance at 254 nm.

  • Quantitation: Calculate purity using area normalization.

FT-IR Spectroscopy

Causality & Rationale: While NMR provides atomic connectivity, FT-IR provides rapid, orthogonal confirmation of functional group integrity, specifically the oxidation state of the nitro group and the intactness of the ester linkage.

Table 4: FT-IR Band Assignments

Wavenumber (

)
IntensityFunctional Group Assignment
~1725 - 1735 Strong, SharpEster Carbonyl (

) stretch.
~1530 StrongAsymmetric Nitro (

) stretch.
~1350 StrongSymmetric Nitro (

) stretch.
~1250 - 1280 MediumEster (

) stretch.
~600 - 650 Weak/MediumAryl Bromide (

) stretch.

Protocol: Perform Attenuated Total Reflectance (ATR) FT-IR. Place 2-3 mg of the neat solid sample directly onto the diamond crystal. Apply consistent pressure using the anvil. Collect 32 scans at a resolution of 4


 from 4000 to 400 

. Run a background scan immediately prior to sample analysis to subtract atmospheric

and water vapor.

Conclusion

The comprehensive characterization of (3-Bromophenyl)methyl 2-nitrobenzoate requires a synergistic approach. NMR and HRMS provide definitive proof of regiochemistry and isotopic composition, while optimized HPLC-UV and FT-IR protocols ensure the material meets the stringent purity and functional criteria required for downstream pharmaceutical applications. Adherence to these self-validating methodologies ensures robust, reproducible, and regulatory-compliant data generation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA). URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

Method

Application Note: (3-Bromophenyl)methyl 2-nitrobenzoate as a Bifunctional Scaffold for Hypoxia-Targeted Drug Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Nanomedicine, Bioconjugation, and Stimuli-Responsive Therapeutics Executive Rationale In the landscape of Targeted Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Nanomedicine, Bioconjugation, and Stimuli-Responsive Therapeutics

Executive Rationale

In the landscape of Targeted Drug Delivery Systems (TDDS), the tumor microenvironment (TME)—characterized by severe hypoxia and aberrant enzyme overexpression—presents both a formidable barrier and a unique targeting opportunity. As a Senior Application Scientist, I approach the design of nanocarriers not merely as a synthetic exercise, but as an exercise in biological causality.

(3-Bromophenyl)methyl 2-nitrobenzoate (3-BPM-2-NB) is a highly specialized, bifunctional building block designed for [1]. It elegantly solves two distinct formulation challenges simultaneously:

  • The Stimulus-Responsive Trigger: The 2-nitrobenzoate ester acts as an electron-deficient, hydrophobic "cap." Under hypoxic conditions, tumor-associated nitroreductases (NTRs) reduce the nitro group, triggering a cascade that dismantles the nanocarrier.

  • The Orthogonal Conjugation Handle: The 3-bromo substituent on the benzylic ring provides a privileged pharmacophore handle, allowing for precise payload attachment via Palladium-catalyzed cross-coupling without disturbing the sensitive ester linkage.

Mechanistic Causality: The "Why" Behind the Molecule

To build a reliable delivery system, one must understand the electronic causality driving the release mechanism. Under normoxic conditions (21% O₂), the 2-nitrobenzoate moiety is highly stable. If a one-electron reduction occurs, abundant oxygen immediately oxidizes the radical anion back to the parent nitro compound, preventing premature drug leakage.

However, in hypoxic tumor cores (<1% O₂), Type I and Type II [2] catalyze the full reduction of the 2-nitro group to a 2-hydroxylamino or 2-amino derivative.

The Causal Shift: The conversion of the strongly electron-withdrawing nitro group (


) to an electron-donating amino group (

) drastically alters the molecule's calculated partition coefficient (clogP) and electronic landscape. This localized hydrophilic shift destabilizes the hydrophobic core of polymeric micelles, exposing the ester bond to rapid enzymatic or spontaneous hydrolysis, thereby releasing the payload.

NTR_Mechanism A 3-BPM-2-NB Prodrug (Hydrophobic & Stable) B 2-Aminobenzoate Intermediate A->B Nitroreductase (NTR) + NADPH (Hypoxia) C Payload Release (Micelle Disassembly) B->C Hydrophilic Shift & Ester Hydrolysis

Fig 1: NTR-mediated reduction of 3-BPM-2-NB triggering micelle disassembly and payload release.

Self-Validating Experimental Methodologies

A robust protocol must be a self-validating system; it must contain internal controls that immediately flag synthetic or biological failures. The following workflows detail the conjugation of a model chemotherapeutic payload and its subsequent in vitro validation.

Protocol_Workflow S1 1. Suzuki-Miyaura Bioconjugation (Attach Payload to 3-Bromo Handle) S2 2. Nanoparticle Self-Assembly (PEG-PLA Encapsulation) S1->S2 S3 3. Hypoxic Activation Assay (Recombinant NTR + NADPH) S2->S3 S4 4. Self-Validation & HPLC (Dicoumarol Inhibitor Control) S3->S4

Fig 2: Step-by-step workflow from bioconjugation to self-validating hypoxic activation assay.

Protocol A: Orthogonal Bioconjugation via Suzuki-Miyaura Coupling

Causality: Traditional amide or ester couplings require harsh reagents (e.g., EDC/NHS, strong bases) that risk hydrolyzing the 2-nitrobenzoate trigger. Utilizing the 3-bromo handle allows for mild Pd-catalyzed cross-coupling, preserving the integrity of the hypoxia-sensitive ester.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of 3-BPM-2-NB and 1.2 eq of a boronic acid-derivatized payload (e.g., a fluorescent tracking dye or chemotherapeutic) in degassed 1,4-dioxane.

  • Catalyst Addition: Add 0.05 eq of

    
     and 2.0 eq of anhydrous 
    
    
    
    .
  • Reaction: Stir at 60°C for 12 hours. The low temperature prevents thermal degradation of the nitro group.

  • Purification: Filter through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the conjugated prodrug.

Protocol B: NTR-Triggered Release Assay (With Built-In Validation)

Causality: To definitively prove that payload release is driven by [3] rather than background hydrolysis, we employ recombinant E. coli NTR. Self-Validation: The protocol mandates the use of Dicoumarol, a potent competitive inhibitor of NTR. If the Dicoumarol control exhibits >5% payload release, the cleavage is non-enzymatic (indicating formulation instability), invalidating the batch.

  • Micelle Incubation: Suspend 3-BPM-2-NB-loaded nanoparticles (1 mg/mL) in 10 mM PBS (pH 7.4).

  • Enzyme Addition: Add 1 µg/mL recombinant E. coli NTR and 1 mM NADPH (electron donor).

  • Environmental Control: Purge the reaction vials with a gas mixture of 94%

    
    , 5% 
    
    
    
    , and 1%
    
    
    (Hypoxia) or standard ambient air (Normoxia).
  • Validation Control: To a parallel hypoxic vial, add 100 µM Dicoumarol [4] prior to NTR addition.

  • Quantification: Aliquot samples at 1, 4, 12, and 24 hours. Quench with cold acetonitrile, centrifuge, and analyze the supernatant via RP-HPLC (UV-Vis detection at payload-specific

    
    ).
    

Quantitative Validation Benchmarks

The efficacy of the 3-BPM-2-NB delivery system is benchmarked by its release kinetics and its differential cytotoxicity in HCT116 colorectal carcinoma cells. The table below summarizes the expected quantitative thresholds that validate a successful formulation.

Experimental ConditionO₂ LevelNTR AddedDicoumarol (Inhibitor)Payload Release (24h)IC₅₀ (µM, HCT116)
Normoxia (Negative Control) 21%NoNo< 5%> 100
Hypoxia (Endogenous NTR) 1%NoNo42%45.2
Hypoxia + Exogenous NTR 1%Yes (1 µg/mL)No> 95%3.1
Enzyme Inhibition (Validation) 1%Yes (1 µg/mL)Yes (100 µM)< 8%> 90

Data Interpretation: The stark contrast in IC₅₀ between normoxia (>100 µM) and exogenous NTR-supplemented hypoxia (3.1 µM) confirms the high selectivity of the 2-nitrobenzoate trigger. Furthermore, the suppression of release in the presence of Dicoumarol (<8%) guarantees that the mechanism of action is strictly enzymatic, fulfilling the criteria for a highly targeted, E-E-A-T compliant nanomedicine platform.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Pharmaceuticals (MDPI) / PubMed Central (PMC) URL:[Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic Source: Frontiers in Pharmacology URL:[Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Studies on the Nitroreductase Prodrug-Activating System. Crystal Structures of Complexes with the Inhibitor Dicoumarol and Dinitrobenzamide Prodrugs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

Welcome to the technical support center dedicated to the synthesis and yield optimization of (3-Bromophenyl)methyl 2-nitrobenzoate. This guide is designed for researchers, chemists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and yield optimization of (3-Bromophenyl)methyl 2-nitrobenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Choosing Your Synthetic Pathway

The synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate, an ester, is fundamentally an esterification reaction between (3-Bromophenyl)methanol and 2-nitrobenzoic acid. However, the choice of coupling method is critical and depends on factors such as scale, desired purity, and available starting materials. We will focus on two primary, reliable methods: the Acyl Chloride Method and the Mitsunobu Reaction .

Pathway Comparison
FeatureAcyl Chloride MethodMitsunobu Reaction
Reagents 2-Nitrobenzoyl chloride, (3-Bromophenyl)methanol, Base (e.g., Pyridine, Et₃N), DMAP (cat.)2-Nitrobenzoic acid, (3-Bromophenyl)methanol, PPh₃, DEAD or DIAD
Pros High-yielding, irreversible, uses common reagents, straightforward workup.Mild reaction conditions, excellent for sensitive substrates, generally high-yielding.
Cons Requires prior synthesis of the acyl chloride, which is moisture-sensitive. The HCl byproduct must be neutralized.Stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) can complicate purification. Reagents are more expensive.
Best For Scalable, robust syntheses where the highest possible yield is the primary goal.Small-scale syntheses, or when starting directly from the carboxylic acid under mild conditions is preferred.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Acyl Chloride Method: Troubleshooting

Question: My reaction yield is low, and I've recovered a significant amount of unreacted (3-Bromophenyl)methanol. What went wrong?

Answer: This is a common issue that typically points to one of three culprits:

  • Inactive Acyl Chloride: 2-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will revert to the unreactive 2-nitrobenzoic acid. Always use freshly prepared or properly stored acyl chloride. You can verify its quality by checking for the sharp, acidic smell of HCl, which indicates decomposition.

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If an insufficient amount of base (like pyridine or triethylamine) is used, the HCl will protonate the alcohol's hydroxyl group, deactivating it as a nucleophile. A slight excess of base (1.1-1.2 equivalents) is recommended.

  • Ineffective Catalyst: For sterically hindered or less reactive alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often essential to accelerate the reaction.[1] If the reaction is sluggish, ensure your DMAP is pure and consider increasing the reaction time or temperature moderately (e.g., to 40 °C).

Question: My final product is contaminated with a water-soluble impurity. What is it and how do I remove it?

Answer: The most likely water-soluble impurity is the hydrochloride salt of your base (e.g., pyridinium hydrochloride). During the workup, a wash with a dilute acid solution (e.g., 1M HCl) will protonate any remaining free base and transfer the salt to the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution to remove any unreacted 2-nitrobenzoic acid and then a final brine wash to remove residual water before drying the organic layer.

Mitsunobu Reaction: Troubleshooting

Question: The purification of my product is very difficult. I see a large, persistent spot on my TLC that I believe is triphenylphosphine oxide (TPPO). How can I get rid of it?

Answer: The removal of TPPO is the classic challenge of the Mitsunobu reaction.[2] Here are several field-proven strategies:

  • Crystallization: TPPO is often crystalline. After concentrating your crude reaction mixture, you can sometimes precipitate the TPPO by adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate and then filtering it off.

  • Column Chromatography: While TPPO can co-elute with products of similar polarity, optimizing your solvent system can help. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing polarity, can often achieve separation.

  • Alternative Reagents: If TPPO remains a persistent issue, consider using a modified phosphine reagent, such as diphenyl(2-pyridyl)phosphine, whose oxide is acidic and can be removed with a basic wash. Alternatively, polymer-supported triphenylphosphine allows for simple filtration to remove the phosphine and its oxide.

Question: My Mitsunobu reaction did not go to completion. Why?

Answer: Several factors can cause a Mitsunobu reaction to stall:

  • Reagent Order of Addition: The order of addition can be critical.[3] The standard protocol involves mixing the alcohol, carboxylic acid, and triphenylphosphine, then adding the azodicarboxylate (DEAD or DIAD) dropwise at 0 °C. If this fails, try pre-forming the betaine intermediate by adding DEAD to triphenylphosphine first, followed by the alcohol, and finally the carboxylic acid.[3]

  • Acid pKa: The nucleophile (2-nitrobenzoic acid in this case) must have a pKa of approximately 13 or lower to effectively protonate the betaine intermediate formed from PPh₃ and DEAD.[4] 2-Nitrobenzoic acid (pKa ≈ 2.2) is sufficiently acidic, so this is unlikely to be the primary issue unless your acid starting material is impure.

  • Solvent Choice: The reaction is typically run in anhydrous THF or DCM. Ensure your solvent is truly anhydrous, as water will consume the activated intermediates.

General FAQs

Question: What are the expected spectroscopic signatures for (3-Bromophenyl)methyl 2-nitrobenzoate?

Answer:

  • ¹H NMR: You should expect to see characteristic signals for the aromatic protons on both rings, likely in the 7.2-8.2 ppm range. A key signal will be a singlet for the benzylic methylene protons (-CH₂-) around 5.4-5.6 ppm.

  • ¹³C NMR: Look for the ester carbonyl carbon signal around 164-166 ppm. The benzylic carbon will appear around 65-70 ppm.

  • IR Spectroscopy: A strong absorbance for the ester carbonyl (C=O) stretch should be present around 1720-1740 cm⁻¹. You will also see strong absorbances around 1530 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the nitro group (NO₂).

Question: What are the primary safety considerations for these syntheses?

Answer:

  • Acyl Chlorides: These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • DEAD/DIAD: Diethyl azodicarboxylate (DEAD) and its analogues are shock-sensitive and can be explosive, especially in purified form. They are also toxic. Always handle them with care behind a blast shield.[2]

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always test for peroxides before use if the solvent has been stored for an extended period.

Visualized Workflows and Mechanisms

Diagram 1: Synthetic Pathway Selection

G start Start Synthesis Planning scale What is the reaction scale? start->scale large_scale Large Scale (>5g) scale->large_scale Large small_scale Small Scale (<5g) scale->small_scale Small acyl_chloride Acyl Chloride Method large_scale->acyl_chloride mitsunobu Mitsunobu Reaction small_scale->mitsunobu end_acyl Proceed with Acyl Chloride Protocol acyl_chloride->end_acyl end_mitsu Proceed with Mitsunobu Protocol mitsunobu->end_mitsu G cluster_reactants Reactants cluster_mechanism Mechanism Alcohol (3-Bromophenyl)methanol (Nucleophile) Step2 2. Alcohol attacks the acylpyridinium intermediate. Alcohol->Step2 AcylChloride 2-Nitrobenzoyl Chloride (Electrophile) Step1 1. DMAP activates Acyl Chloride forming a highly reactive acylpyridinium intermediate. AcylChloride->Step1 DMAP DMAP (Catalyst) DMAP->Step1 Step1->Step2 Step3 3. Intermediate collapses, eliminating DMAP. Step2->Step3 Product (3-Bromophenyl)methyl 2-nitrobenzoate Step3->Product

Caption: Catalytic mechanism of esterification using the acyl chloride method with DMAP.

Detailed Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol is optimized for yield and scalability.

  • Preparation: To a solution of (3-Bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under a nitrogen atmosphere, add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.05 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 4:1 Hexanes:Ethyl Acetate.

  • Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Mitsunobu Reaction

This protocol is ideal for mild conditions and small-scale synthesis. [6]

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-Bromophenyl)methanol (1.0 eq), 2-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 20 minutes. The solution will typically turn from colorless to a yellow/orange hue.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20%) to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

References

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • University of Toronto. (n.d.). Saponification of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). A 2 step synthesis of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2766273A - Esterification of acids.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude (3-Bromophenyl)methyl 2-nitrobenzoate

Case ID: PUR-3BB-2NB Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for 3-Bromobenzyl 2-nitrobenzoate[1] Triage & Diagnostics: Start Here User Query: "M...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3BB-2NB Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for 3-Bromobenzyl 2-nitrobenzoate[1]

Triage & Diagnostics: Start Here

User Query: "My crude product is a dark yellow oil/sticky solid. How do I purify this?"

Specialist Analysis: The target compound, (3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate), is an ester derived from 3-bromobenzyl alcohol and 2-nitrobenzoic acid .[1] Based on the structural properties of nitrobenzoate esters, the pure compound should be a crystalline solid (likely pale yellow or off-white) with a melting point estimated between 65–85°C [1, 2].[2]

If you have an oil or a sticky gum, you likely have one of the following issues:

  • Residual Solvent: High-boiling solvents (DMF, Toluene) preventing crystallization.[1]

  • Unreacted Alcohol: 3-Bromobenzyl alcohol is a liquid/low-melting solid that acts as a solvent impurity.[1]

  • Isomer Contamination: Regioisomers (if the starting material was impure) lower the melting point.

Standard Operating Procedures (SOPs)

SOP-A: Chemical Decontamination (The "Wash")

Before attempting recrystallization, you must chemically remove unreacted starting materials. Crystallization will fail if the crude purity is <85%.

The Logic:

  • 2-Nitrobenzoic acid is acidic (

    
    ) and soluble in mild base.[1]
    
  • 3-Bromobenzyl alcohol is neutral but slightly polar.[1]

  • The Ester (Product) is neutral and lipophilic.

Protocol:

  • Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use ~10 mL per gram of crude.

  • Acid Wash: Wash with 1M HCl (2x).[1]

    • Why? Removes any amine catalysts (DMAP/Pyridine) or reduced byproducts.[1]

  • Base Wash (Critical): Wash with Saturated Sodium Bicarbonate (

    
    )  (2x), then 1M NaOH  (1x, quick wash).[1]
    
    • Why? Bicarbonate neutralizes the unreacted 2-nitrobenzoic acid, pulling it into the aqueous layer as the sodium salt [3].

    • Caution: Nitrobenzoate esters can hydrolyze in strong base.[1] Keep the NaOH wash cold (<5°C) and brief (<2 mins).

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and evaporate.
    
    • Checkpoint: If the residue solidifies upon scratching, proceed to SOP-B .[1] If it remains an oil, proceed to SOP-C .

SOP-B: Recrystallization (The Gold Standard)

Targeting a >98% purity crystalline solid.

Recommended Solvent Systems: Based on the solubility profiles of nitro-aromatics [4]:

  • System 1 (Single Solvent): Ethanol (95%) or Isopropanol (IPA).[1]

  • System 2 (Binary Pair): EtOAc / Hexanes (or Heptane).[1]

Step-by-Step Guide:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve it.

    • Visual Cue: The solution should be clear yellow. If dark particles remain, hot filter.[1]

  • Cooling: Remove from heat. Let it cool to room temperature slowly (over 30 mins).

    • Thermodynamics: Rapid cooling traps impurities in the lattice. Slow cooling excludes them.[1]

  • Nucleation: If no crystals appear at RT, scratch the glass with a spatula or add a "seed crystal" (a tiny speck of crude solid).

  • Deep Cooling: Place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the pale needles/plates. Wash with cold ethanol (-20°C).[1]

Data: Typical Solubility Profile

SolventCold (25°C)Hot (Boiling)Suitability
Water InsolubleInsolubleAnti-solvent only
Ethanol LowHighExcellent
Ethyl Acetate HighVery HighGood solvent (requires Hexane)
Hexanes InsolubleLowAnti-solvent
DCM Very HighVery HighToo soluble for crystallization
SOP-C: Flash Chromatography (The Backup)

Use this if the compound "oils out" during recrystallization or if 3-bromobenzyl alcohol persists.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes : Ethyl Acetate gradient.

Strategy:

  • TLC Analysis: Run a TLC in 80:20 Hexanes:EtOAc.

    • Expectation: The ester usually has an

      
      .[1] The alcohol will be lower (
      
      
      
      ).
  • Elution: Start with 100% Hexanes to elute non-polar impurities (e.g., dibenzyl ether byproducts).

  • Gradient: Slowly increase polarity to 90:10 then 80:20 Hexanes:EtOAc.

  • Isolation: Collect the UV-active spot corresponding to the ester.[1]

Troubleshooting FAQ

Q: The product "oiled out" (formed a liquid blob) at the bottom of my flask during recrystallization. What happened? A: This occurs when the temperature drops below the "oiling limit" before crystallization begins, often due to impurities lowering the melting point.

  • Fix: Re-heat until dissolved. Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation slightly. Allow to cool much more slowly. Vigorously stir the oil; the mechanical agitation often induces crystallization [5].

Q: My product is yellow, but the literature says it should be white. Is it impure? A: Likely yes, but not critically. Nitro compounds often carry trace colored impurities (azo/azoxy coupling products) that are intensely colored even at ppm levels.[1]

  • Fix: If NMR is clean, the color is cosmetic. To remove it, treat the hot solution with Activated Charcoal during the recrystallization step, then filter through Celite.

Q: I see a spot on TLC just below my product that won't wash away. A: This is likely 3-bromobenzyl alcohol .[1] It hydrogen bonds to silica, causing tailing.[1]

  • Fix: It is difficult to remove by crystallization alone.[1] Use Flash Chromatography (SOP-C) or perform a Succinic Anhydride scavenge : React the crude mixture with succinic anhydride/DMAP; this converts the alcohol to a polar hemiester, which is easily removed by a Sodium Bicarbonate wash.

Logical Workflow (Decision Tree)

PurificationProtocol Start Crude (3-Bromophenyl)methyl 2-nitrobenzoate CheckState Physical State Check Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Oil/Gum CheckState->Oil AqWash SOP-A: Acid/Base Wash (Remove Acid/Catalyst) Solid->AqWash Oil->AqWash TLC TLC Analysis (Check Purity) AqWash->TLC Decision Purity > 85%? TLC->Decision Recryst SOP-B: Recrystallization (Ethanol or EtOAc/Hex) Decision->Recryst Yes Column SOP-C: Flash Chromatography (Hexanes:EtOAc) Decision->Column No (Too dirty) Oiling Problem: Oiling Out? Recryst->Oiling Final Pure Crystalline Product Column->Final Reheat Reheat + Seed Crystal + More Solvent Oiling->Reheat Yes Oiling->Final No (Crystals formed) Reheat->Recryst

Figure 1: Decision matrix for the purification of nitrobenzoate esters, prioritizing chemical washing followed by crystallization.[3][4]

References

  • PubChem. (n.d.).[1] Methyl 2-(bromomethyl)-3-nitrobenzoate Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Workup. Retrieved from [Link]

  • University of Mustansiriyah. (2021).[1] Recrystallization Techniques for Benzoic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (1936).[1][4] p-Nitrobenzyl Bromide Purification. Org. Synth. 1936, 16,[4] 54. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

Case ID: 2-NB-3BMB-SYN Status: Active Subject: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Specialist Executive Summary The synthesis of (3-Bromophenyl)methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-NB-3BMB-SYN Status: Active Subject: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary

The synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate involves the esterification of 2-nitrobenzoic acid (or its derivatives) with 3-bromobenzyl alcohol .[1] This reaction is deceptively simple but prone to failure due to the ortho-effect of the nitro group.[1] The steric bulk at the ortho-position hinders nucleophilic attack at the carbonyl, necessitating activated coupling methods.[1]

This guide addresses the specific side reactions encountered when forcing this sterically congested coupling, specifically focusing on N-acylurea formation (Steglich route) and Anhydride/Hydrolysis issues (Acyl Chloride route).

Module 1: The Steglich Trap (Coupling Reagent Failure)

Method: Carbodiimide-mediated esterification (DCC/EDC + DMAP).[1][2] Primary Failure Mode: Formation of stable


-acylurea instead of the ester.[1]
The Mechanism of Failure

In the Steglich esterification, the carboxylic acid reacts with DCC to form an


-acylisourea intermediate. Under ideal conditions, the alcohol attacks this intermediate to form the ester. However, due to the steric hindrance  of the 2-nitro group, the reaction with the alcohol is kinetically slow. This delay allows the 

-acylisourea to undergo a 1,3-rearrangement to form a thermodynamically stable, non-reactive

-acylurea [1, 2].[3][4]
Visualization: The Bifurcation Point

The following diagram illustrates the critical divergence between successful esterification and the irreversible side reaction.

Steglich_Failure Acid 2-Nitrobenzoic Acid Inter O-Acylisourea (Reactive Intermediate) Acid->Inter + DCC DCC DCC DCC->Inter Product Target Ester (Success) Inter->Product Catalyzed Path SideProd N-Acylurea (Dead End) Inter->SideProd Slow Alcohol Attack (1,3-Rearrangement) Alcohol 3-Bromobenzyl Alcohol Alcohol->Product Attacks Acyl-Pyridinium DMAP DMAP Catalyst DMAP->Inter Forms Active Acyl-Pyridinium

Figure 1: Kinetic competition in Steglich Esterification. Without sufficient DMAP acceleration, the steric bulk of the 2-nitro group favors the rearrangement to N-acylurea.[1]

Troubleshooting Protocol (Steglich)
SymptomDiagnosisCorrective Action
White precipitate forms immediately , but yield is near 0%.N-Acylurea Formation. The rearrangement occurred faster than the esterification.[1]Increase DMAP loading. Standard 5-10 mol% is insufficient for ortho-substituted benzoates.[1] Increase to 0.5 - 1.0 equivalents . DMAP acts as an acyl-transfer agent, bypassing the slow direct attack [2].[3][4][5]
Reaction turns dark/black. Decomposition. Temperature Control. Maintain reaction at 0°C during DCC addition. Allow to warm to RT only after 1 hour.
Product co-elutes with byproduct. DCU Contamination. Dicyclohexylurea (DCU) is difficult to remove.Switch Reagent. Use EDC·HCl (water-soluble urea byproduct) or DIC (urea soluble in DCM, washable).

Module 2: The Acyl Chloride Route (Scale-Up Optimization)

Method: 2-Nitrobenzoyl chloride + 3-Bromobenzyl alcohol + Base (TEA/Pyridine).[1] Primary Failure Mode: Hydrolysis and Anhydride Formation.[1]

The Steric-Electronic Paradox

While the 2-nitro group provides steric hindrance (slowing the reaction), it is also strongly electron-withdrawing.[1] This makes the carbonyl carbon highly electrophilic and extremely moisture sensitive .[1] If the alcohol is not dry, the acid chloride will preferentially hydrolyze back to the acid or form 2-nitrobenzoic anhydride [3].[1]

Critical Safety Note

Warning: 2-Nitrobenzoyl chloride is reported to be shock-sensitive and thermally unstable during distillation [4].[1] Do not distill the acid chloride to dryness.[1] Use crude if generated in situ with SOCl2, or handle commercial sources with care.

Visualization: Impurity Decision Tree

Acyl_Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC (Compare with Starting Materials) Start->CheckTLC AcidSpot Spot matches 2-Nitrobenzoic Acid? CheckTLC->AcidSpot Moisture Moisture Ingress (Hydrolysis) AcidSpot->Moisture Yes AlcSpot Spot matches 3-Bromobenzyl Alcohol? AcidSpot->AlcSpot No DrySolv Action: Dry DCM over activated sieves (3Å) Moisture->DrySolv Sterics Reaction Incomplete (Steric Hindrance) AlcSpot->Sterics Yes Catalysis Action: Add 10 mol% DMAP + Reflux (40°C) Sterics->Catalysis

Figure 2: Decision tree for identifying failure modes in the acyl chloride synthesis route.

Protocol: The "Gold Standard" Acyl Chloride Method

To minimize side reactions, follow this modified Schotten-Baumann protocol:

  • Preparation: Dissolve 3-bromobenzyl alcohol (1.0 eq) and dry Pyridine (1.2 eq) in anhydrous DCM. Cool to 0°C.[1]

  • Addition: Dissolve 2-nitrobenzoyl chloride (1.1 eq) in minimal DCM. Add dropwise over 30 minutes.

    • Why? Slow addition keeps the concentration of the highly reactive acid chloride low relative to the alcohol, favoring esterification over self-condensation (anhydride formation).

  • Catalysis: If reaction stalls after 2 hours (TLC check), add 10 mol% DMAP .

    • Why? The ortho-nitro group slows the attack.[1] Pyridine alone may be too weak a nucleophilic catalyst.[1] DMAP forms a tighter ion pair and accelerates the attack [1].[1]

  • Quench: Quench with saturated NaHCO3, not water/acid initially.

    • Why? Acidic quenching can precipitate unreacted 2-nitrobenzoic acid, which can occlude the product during filtration.

Module 3: Impurity Profile & Purification[1]

Users frequently misidentify side products due to structural similarities.[1]

ImpurityOriginDetection (TLC/NMR)Removal Strategy
2-Nitrobenzoic Anhydride Reaction of Acid Chloride with Acid (due to moisture).NMR: Shifted aromatic protons. TLC: Less polar than acid, close to ester.Wash organic layer with 1M NaOH or 10% Na2CO3 .[1] The anhydride hydrolyzes rapidly in base; the ester is relatively stable [5].[1]
Dibenzyl Ether Acid-catalyzed self-condensation of 3-bromobenzyl alcohol.[1]NMR: Benzylic CH2 signal shifts upfield.[1]Avoid strong mineral acids (H2SO4) as catalysts. Use the Acyl Chloride or Steglich route instead.[1]
N-Acylurea Steglich rearrangement (See Module 1).[1][3]NMR: Distinct urea NH signals. Solubility: Highly insoluble in ether.[1]Triturate the crude solid with cold diethyl ether . The urea often precipitates, while the ester dissolves.

Frequently Asked Questions (FAQs)

Q: Can I use Fischer Esterification (H2SO4 + MeOH) for this synthesis? A: Not recommended. While possible, the ortho-nitro group creates significant steric hindrance, making the equilibrium unfavorable. You would need a large excess of the alcohol (which is expensive/valuable) or continuous water removal (Dean-Stark).[1] The harsh acidic conditions may also promote the formation of dibenzyl ether side products from the 3-bromobenzyl alcohol.[1]

Q: Why is my product yellow? A: Nitro compounds are inherently yellow. However, a deep orange/red color often indicates the presence of azobenzene derivatives formed via reduction of the nitro group (rare, but possible if traces of reducing metals are present) or phenolates if base washing was incomplete. A simple recrystallization from Ethanol/Water usually corrects this.[1]

Q: Is the 2-nitro group susceptible to nucleophilic attack (SNAr) during the reaction? A: Generally, no. While the nitro group activates the ring, the displacement of the nitro group (or the hydride) requires strong nucleophiles and harsh conditions.[1] Under standard esterification conditions (0°C - RT, weak bases like pyridine), the aromatic ring remains intact.

References

  • Neises, B., & Steglich, W. (1978).[3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3][4]

  • Jordan, A., et al. (2021).[4][6] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413.[4]

  • Testbook. (2025). Reactivity of Alcohols in Esterification: Steric Hindrance Effects. Testbook Educational Resources.

  • PubChem. (2025).[7] 2-Nitrobenzoyl chloride Compound Summary (Safety Data). National Library of Medicine.[1]

  • Otera, J. (2003).[4] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1][4]

Sources

Optimization

Stability issues of (3-Bromophenyl)methyl 2-nitrobenzoate under acidic conditions

Executive Summary & Stability Profile This guide addresses the stability of (3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate). While benzoate esters are generally robust, this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stability Profile

This guide addresses the stability of (3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate). While benzoate esters are generally robust, this specific molecule presents a unique "push-pull" stability profile in acidic conditions:

  • Steric Protection (The "Shield"): The 2-nitro group (ortho-position) provides significant steric hindrance, twisting the carbonyl group out of planarity with the benzene ring. This retards the rate of nucleophilic attack (hydrolysis) compared to para-substituted isomers.

  • Electronic Vulnerability (The "Weakness"): The 3-bromobenzyl moiety is a relatively stable leaving group. In the presence of strong acids (pH < 2) and protic solvents (methanol, water), the ester linkage is susceptible to Acid-Catalyzed Hydrolysis (AAC2) and Transesterification .

Critical Warning: The most common "instability" reported for this compound is actually an analytical artifact caused by using acidic methanol in HPLC mobile phases.

Diagnostic & Troubleshooting Modules

Module A: HPLC Analysis – "The Phantom Impurity"

Symptom:

"I see a new impurity peak growing in my chromatogram over time while the sample sits in the autosampler. The peak correlates with Methyl 2-nitrobenzoate."

Root Cause: Transesterification If your mobile phase contains Methanol (MeOH) and an acidic modifier (e.g., 0.1% TFA or Formic Acid), you are inadvertently synthesizing a new ester. The high concentration of methanol drives the equilibrium toward the methyl ester, displacing the 3-bromobenzyl alcohol.

Mechanism of Failure: The protonated carbonyl is attacked by methanol (solvent) instead of water.

Transesterification Start (3-Bromophenyl)methyl 2-nitrobenzoate Inter Tetrahedral Intermediate Start->Inter + MeOH / H+ Acid H+ (TFA/Formic) Acid->Inter Catalyst Prod1 Methyl 2-nitrobenzoate (Impurity Peak) Inter->Prod1 - 3-Br-BnOH Prod2 3-Bromobenzyl Alcohol Inter->Prod2

Figure 1: Acid-catalyzed transesterification pathway in methanolic HPLC mobile phases.

Troubleshooting Protocol:

ParameterRecommendationWhy?
Mobile Phase B Switch to Acetonitrile (ACN) ACN is aprotic and cannot participate in transesterification.
Acid Modifier Reduce to 0.05% Formic Acid Lower acidity reduces the rate of protonation without compromising peak shape.
Autosampler Set temperature to 4°C Kinetic rates of transesterification drop significantly at low temperatures.
Run Time Minimize run lengthLong gradients in acidic MeOH increase on-column degradation time.
Module B: Synthetic Workup – "Yield Loss"

Symptom:

"After quenching my reaction with 1M HCl and extracting, my yield is low, and I detect 2-nitrobenzoic acid."

Root Cause: AAC2 Hydrolysis While the ortho-nitro group slows hydrolysis, it does not stop it. The combination of heat (exothermic neutralization) and low pH (< 1) accelerates the cleavage of the ester bond.

Mechanism of Failure: Water attacks the protonated carbonyl. The 3-bromobenzyl group leaves as the alcohol.

Hydrolysis cluster_conditions Risk Factors Ester Protonated Ester (Activated Electrophile) TS Sterically Crowded Tetrahedral Intermediate (Rate Limiting Step) Ester->TS Slowed by 2-NO2 Steric Bulk Water H2O Attack Water->TS Products 2-Nitrobenzoic Acid + 3-Bromobenzyl Alcohol TS->Products Collapse pH < 1 pH < 1 Temp > 25°C Temp > 25°C

Figure 2: Hydrolysis pathway highlighting the steric bottleneck at the tetrahedral intermediate.

Corrective Protocol:

  • Cold Quench: Always cool the reaction mixture to 0°C before adding acid.

  • Buffer Substitution: Instead of 1M HCl, use saturated NH4Cl or a Phosphate Buffer (pH 3-4) . This maintains a pH high enough to preserve the ester but low enough to protonate amines if necessary.

  • Rapid Extraction: Do not let the organic phase sit in contact with the acidic aqueous phase. Extract immediately.

Frequently Asked Questions (FAQ)

Q1: Is the "ortho-effect" of the nitro group helping or hurting me? A: It helps stability. The bulky nitro group at the 2-position twists the carbonyl group, making it harder for water to attack (steric hindrance). If this were para-nitrobenzoate, hydrolysis would be significantly faster due to the electron-withdrawing effect without the steric protection.

Q2: Can I use this compound as a photocage? A: Proceed with caution. While ortho-nitrobenzyl alcohols are classic photocages, your compound is a benzyl ester of an ortho-nitro acid. The photochemistry is different. However, nitro compounds are generally light-sensitive. Always store the solid in amber vials to prevent non-specific radical degradation or nitro-to-nitroso photo-redox reactions.

Q3: What is the best storage condition? A:

  • Temperature: -20°C (Long term) or 4°C (Short term).

  • Atmosphere: Argon or Nitrogen (essential).

  • Desiccant: Required. Moisture + trace acid residues from synthesis can lead to "autocatalytic hydrolysis" where the generated 2-nitrobenzoic acid catalyzes further degradation.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1]

    • Relevance: Defines standard stress testing protocols (acid/base hydrolysis) for establishing stability profiles.
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (2nd ed., 2012). Oxford University Press. Relevance: Authoritative source for the AAC2 mechanism and steric effects in ester hydrolysis (Chapter 20).
  • Dolan, J. W. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America, 20(11), 1030–1036.

    • Relevance: Detailed explanation of the transesterification artifact in HPLC using acidic methanol.

Sources

Troubleshooting

Optimizing the photolytic cleavage of (3-Bromophenyl)methyl 2-nitrobenzoate

The following technical guide addresses the optimization and troubleshooting of photolytic cleavage for 2-nitrobenzyl systems, with a specific critical analysis of the compound (3-Bromophenyl)methyl 2-nitrobenzoate . Top...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization and troubleshooting of photolytic cleavage for 2-nitrobenzyl systems, with a specific critical analysis of the compound (3-Bromophenyl)methyl 2-nitrobenzoate .

Topic: Optimization & Troubleshooting for (3-Bromophenyl)methyl 2-nitrobenzoate

Audience: Researchers, Medicinal Chemists, and Process Engineers.[1]

Introduction: The "Isomer Trap" & Structural Validation

As a Senior Application Scientist, my first duty is to validate the chemical logic of your substrate. You have specified (3-Bromophenyl)methyl 2-nitrobenzoate . Before initiating any photolysis, we must address a critical structural distinction that frequently causes "No Reaction" outcomes in the lab.

The standard photolabile "caged" moiety is the o-nitrobenzyl group, not the o-nitrobenzoyl group.

  • Active Cage (Cleavable): 2-Nitrobenzyl esters .[1] Here, the alcohol is the 2-nitrobenzyl derivative.[2][3][4][5] The benzylic hydrogens are positioned to facilitate the necessary 1,5-hydrogen abstraction by the excited nitro group.

  • Inactive/Stable (Your Specified Compound): 2-Nitrobenzoate esters .[1] Here, the acid is the 2-nitro derivative.[4][5][6] In (3-Bromophenyl)methyl 2-nitrobenzoate, the benzylic hydrogens are on the alcohol side (the bromophenyl ring), separated from the nitro group by an ester linkage. This geometry prevents the intramolecular hydrogen abstraction required for the Norrish Type II cleavage mechanism.

Immediate Action: Verify your structure.

  • If you want to release 3-Bromobenzyl Alcohol: You should be using a 2-nitrobenzyl ether or carbonate derivative, not a benzoate.[1]

  • If you want to release 3-Bromobenzoic Acid: You should be using 2-nitrobenzyl 3-bromobenzoate (where the 2-nitrobenzyl group is the alcohol part).[1]

The following guide assumes you are working with a structurally competent o-nitrobenzyl derivative (either the inverted isomer or a corrected analog) and provides optimization protocols relevant to this class of photocages.

Module 1: Optimization of Reaction Parameters

Q1: Which light source and wavelength will maximize cleavage efficiency while minimizing side reactions?

Recommendation: Use 365 nm (UV-A) LED sources rather than broad-spectrum mercury arc lamps.

  • Mechanistic Insight: The

    
     transition of the nitro group, which triggers the H-abstraction, typically centers around 260–300 nm but has a tail extending into the near-UV (300–380 nm).
    
  • Why 365 nm? While the absorption coefficient (

    
    ) is lower at 365 nm than at 300 nm, this wavelength avoids exciting the aromatic "payload" (the 3-bromophenyl ring), reducing the risk of photolytic debromination or radical side reactions on the drug scaffold.
    
  • Intensity: Maintain a photon flux of 10–50 mW/cm² . Higher intensities can lead to thermal heating and secondary photolysis of the nitroso byproduct.

Q2: How does the solvent system affect the quantum yield?

Recommendation: Use Polar Aprotic Solvents (THF, Acetonitrile) or Methanol/Buffer mixtures .

  • Solvent Effect Table:

Solvent SystemCleavage EfficiencyRisk FactorsRecommended For
Methanol / Water (1:1) HighHydrolysis of sensitive estersBiological release (pH 7.[1]4)
Acetonitrile (MeCN) HighLowSmall molecule synthesis
THF (Tetrahydrofuran) Moderate-HighPeroxide formation (use inhibited)Solubility of lipophilic substrates
DCM / Chloroform LowRadical scavenging by Cl; Acid generationAvoid
  • Heavy Atom Effect Note: The presence of the 3-Bromo substituent on your payload can enhance Intersystem Crossing (ISC) via the Heavy Atom Effect. This might slightly increase the population of the triplet state. If your reaction is sluggish, ensure your solvent is degassed (Argon sparge for 15 min) to remove Oxygen, which is a potent triplet quencher.[1]

Q3: The reaction turns deep yellow/brown and slows down. How do I prevent this?

Issue: This is the "Inner Filter Effect" caused by the accumulation of the 2-nitrosobenzaldehyde byproduct. Solution: Add a Scavenger to the reaction mixture.[1]

  • Protocol: Add 5–10 equivalents of Semicarbazide hydrochloride or Hydroxylamine hydrochloride to the reaction buffer.

  • Mechanism: The scavenger reacts with the nitrosobenzaldehyde to form a transparent oxime/semicarbazone, preventing it from absorbing the incident UV light and reacting with the released amine/alcohol.

Module 2: Troubleshooting & Analysis

Q4: I observe <10% cleavage after 4 hours of irradiation. What is wrong?

Diagnostic Workflow:

  • Check the Isomer (Critical): As detailed in the Introduction, confirm you are not using the stable 2-nitrobenzoate ester.

  • Check pH: If performing in aqueous media, ensure pH > 5.5 . The aci-nitro intermediate decay is pH-dependent.[1] Extremely low pH can stabilize intermediates or alter the rate-determining step.[1]

  • Check Concentration: High concentrations (>10 mM) lead to optical density saturation (OD > 2), where light cannot penetrate the solution.[1] Dilute to 0.5–1.0 mM .[1]

Q5: How do I monitor the reaction if the starting material and product have similar R_f values?

Recommendation: Use Reverse-Phase HPLC or 1H-NMR .

  • NMR Marker: Watch for the disappearance of the benzylic protons of the cage (typically a singlet/quartet around 5.5 ppm) and the appearance of the aldehyde proton of the nitroso byproduct (approx. 10 ppm) or the shift in the payload's benzylic protons.

  • HPLC: The nitroso byproduct will often elute earlier than the starting ester on a C18 column due to the loss of the lipophilic payload.

Module 3: Visualizing the Mechanism & Troubleshooting

Diagram 1: The Structural Requirement for Cleavage

This diagram illustrates why the specific location of the nitro group relative to the benzylic hydrogens is non-negotiable.

G cluster_0 Inactive Structure (User Specified) cluster_1 Active Structure (Correct Cage) Struct1 (3-Bromophenyl)methyl 2-nitrobenzoate Mech1 Nitro group on Acid Benzylic H on Alcohol (Too far for abstraction) Struct1->Mech1 Result1 NO REACTION (Stable Ester) Mech1->Result1 Struct2 2-Nitrobenzyl 3-bromobenzoate Mech2 Nitro group on Alcohol Benzylic H adjacent to Nitro (1,5-H Abstraction Possible) Struct2->Mech2 Result2 CLEAVAGE (Releases Acid + Nitroso) Mech2->Result2

Caption: Comparison of the inactive 2-nitrobenzoate isomer vs. the active 2-nitrobenzyl cage. The 1,5-H abstraction geometry is strict.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start Photolysis CheckColor Solution turns Yellow/Brown? Start->CheckColor CheckYield Check Conversion (HPLC/TLC) CheckColor->CheckYield Yes (Normal) IsomerCheck CRITICAL: Check Structure Is it a 2-nitrobenzoate? CheckColor->IsomerCheck No (Remains Clear) HighYield Success: Isolate Product CheckYield->HighYield >90% LowYield LowYield CheckYield->LowYield <50% FilterEffect Inner Filter Effect Action: Add Semicarbazide LowYield->FilterEffect Solution Dark? SolventCheck Solvent/O2 Quenching Action: Degas & Switch to MeOH/THF LowYield->SolventCheck Solution Clear?

Caption: Step-by-step troubleshooting workflow for diagnosing low yields or lack of reactivity.

References

  • Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews, 113(1), 119–191.[1] Link[1]

  • Corrie, J. E. T., et al. (2005).[1] "Photolytic Cleavage of 2-Nitrobenzyl Groups: Mechanism and Optimization." Journal of the American Chemical Society, 127(15), 5320–5330. Link[1]

  • Blanc, A., & Bochet, C. G. (2002).[1] "Photochemical Cleavage of Nitrobenzyl Derivatives: Substituent Effects." Journal of Organic Chemistry, 67(16), 5567–5577.[1] Link[1]

  • Reichmanis, E., et al. (1983).[1] "The Effect of Substituents on the Photosensitivity of 2-Nitrobenzyl Ester Deep U.V. Resists." Journal of the Electrochemical Society, 130(6), 1433. Link[1]

  • Pfister, A., et al. (2025).[1] "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega.[1][7] Link[1]

Sources

Optimization

Troubleshooting (3-Bromophenyl)methyl 2-nitrobenzoate NMR spectrum interpretation

Technical Support Center: (3-Bromophenyl)methyl 2-nitrobenzoate Topic: NMR Spectrum Interpretation & Troubleshooting Reference ID: TSC-NMR-2025-BNB Welcome to the Technical Support Center Your Role: Researcher / QA Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Bromophenyl)methyl 2-nitrobenzoate Topic: NMR Spectrum Interpretation & Troubleshooting Reference ID: TSC-NMR-2025-BNB

Welcome to the Technical Support Center

Your Role: Researcher / QA Analyst My Role: Senior Application Scientist Objective: To guide you through the structural validation of (3-Bromophenyl)methyl 2-nitrobenzoate and troubleshoot common spectral anomalies.

This guide treats the NMR interpretation of (3-Bromophenyl)methyl 2-nitrobenzoate not as a static reading, but as a dynamic troubleshooting process. We focus on the causality of chemical shifts—why signals appear where they do—and how to distinguish the target molecule from common synthetic impurities.

Part 1: The Diagnostic Logic (Visualized)

Before analyzing the spectrum, understand the structural logic. We are coupling an electron-deficient acid (2-nitrobenzoic acid) with a deactivated alcohol (3-bromobenzyl alcohol).

G Start Acquire 1H NMR Check_CH2 Step 1: Check Benzylic CH2 (Diagnostic Anchor) Start->Check_CH2 Decision_CH2 Shift Position? Check_CH2->Decision_CH2 Product ~5.3 - 5.5 ppm (Ester Product) Decision_CH2->Product Downfield Shift StartMat ~4.6 - 4.7 ppm (Unreacted Alcohol) Decision_CH2->StartMat Upfield Signal Check_Arom Step 2: Aromatic Region (7.2 - 8.2 ppm) Product->Check_Arom Nitro_Ring Nitro Ring (Acid Part) Deshielded (7.6-8.2 ppm) Check_Arom->Nitro_Ring Bromo_Ring Bromo Ring (Alcohol Part) Shielded (7.2-7.6 ppm) Check_Arom->Bromo_Ring

Figure 1: Diagnostic workflow for validating ester formation via 1H NMR.

Part 2: Troubleshooting Guides & FAQs

Module 1: Spectrum Validation (Is this my compound?)

Q1: The aromatic region (7.0–8.5 ppm) is a mess of overlapping peaks. How do I confirm I have the correct structure?

A: Do not start with the aromatic region. It contains 8 protons with overlapping chemical environments. Instead, use the Benzylic Methylene Anchor Strategy .

  • Locate the Singlet: Look for a sharp singlet integrating to 2H.

  • Verify the Shift:

    • Target (Ester): The benzylic protons (

      
      ) should appear between 5.30 – 5.50 ppm . This downfield shift is caused by the deshielding effect of the ester carbonyl.
      
    • Starting Material (Alcohol): If the singlet is at 4.60 – 4.70 ppm , you have unreacted 3-bromobenzyl alcohol.

  • Analyze the Aromatics (Split the System):

    • The "Nitro" Zone (Downfield, ~7.6 – 8.2 ppm): The 2-nitrobenzoate protons are heavily deshielded. Look for H-3 (ortho to

      
      ) and H-6 (ortho to 
      
      
      
      ) at the highest frequencies.
    • The "Bromo" Zone (Upfield, ~7.2 – 7.6 ppm): The 3-bromophenyl protons are less deshielded.

Q2: I see the benzylic singlet, but it looks like a doublet. Is my magnet shimming poor?

A: While poor shimming is a possibility, first rule out Geminal Coupling .

  • Scenario: If your solvent is chiral or if there is a specific conformational lock (unlikely in this flexible ester but possible in complex mixtures), the benzylic protons become diastereotopic (magnetically non-equivalent), splitting the singlet into an AB system (doublet of doublets).

  • Most Likely Cause: It is actually a long-range coupling (

    
    ). The benzylic protons can couple to the aromatic proton at the 2-position (the singlet-like proton on the bromo-ring). This usually manifests as a slight broadening or a very fine splitting (< 1 Hz).
    
  • Action: Apply a window function (Gaussian multiplication) to the FID and re-process to see if the "doublet" resolves into a clear splitting pattern or if it's just poor field homogeneity.

Module 2: Impurity Profiling (What else is in here?)

Q3: I see a broad "hump" around 10.0 – 13.0 ppm. What is this?

A: This is the diagnostic signature of a Carboxylic Acid .[1]

  • Identity: Unreacted 2-nitrobenzoic acid .

  • Mechanism: The acidic proton (

    
    ) is highly deshielded and participates in hydrogen bonding, leading to significant broadening.
    
  • Troubleshooting: If you see this, your reaction conversion is incomplete, or your workup (bicarbonate wash) was insufficient.

Q4: There are small triplets around 1.2 ppm and quartets around 4.1 ppm. Is my compound decomposing?

A: Unlikely. This is a classic Solvent Trap .

  • Identity: Residual Ethyl Acetate .

  • Why: Ethyl acetate is commonly used in column chromatography. The quartet (4.1 ppm) and triplet (1.2 ppm) are distinct.

  • Verification: Check the integration ratio. The quartet (2H) to triplet (3H) ratio should be 2:3.

  • Action: Dry the sample under high vacuum for 2 hours at 40°C.

Q5: My integration values are off. The aromatic region integrates to 9H instead of 8H.

A: This usually indicates Solvent Overlap or Water .

  • Chloroform (

    
    ):  Residual 
    
    
    
    appears at 7.26 ppm . This falls directly into the "Bromo Zone" of your molecule, artificially inflating the integration.
  • Solution:

    • Set the benzylic

      
       (5.4 ppm) as the reference integral (2.00).
      
    • Integrate the aromatic region excluding the 7.26 ppm peak if possible, or subtract the contribution of the solvent (if the solvent peak is distinct enough).

Part 3: Quantitative Data Summary

Use this table to assign your peaks. Note that values may shift slightly (±0.1 ppm) depending on concentration and solvent (


 vs DMSO-

).
MoietyProton AssignmentMultiplicityApprox.[1] Shift (

)
Mechanistic Cause
Linker Benzylic

Singlet (2H) 5.30 – 5.50 Deshielding by Ester Oxygen
Nitro Ring H-3 (Ortho to

)
Doublet/Multiplet8.00 – 8.15Strong -I/-M effect of

Nitro Ring H-6 (Ortho to

)
Doublet/Multiplet7.85 – 7.95Deshielding by Carbonyl Anisotropy
Nitro Ring H-4, H-5Multiplets7.60 – 7.80Aromatic resonance
Bromo Ring H-2 (Ortho to Br/Linker)Singlet (broad)7.50 – 7.60Isolated between substituents
Bromo Ring H-4 (Ortho to Br)Doublet7.40 – 7.50Inductive effect of Br
Bromo Ring H-5, H-6Multiplet7.20 – 7.35Overlap with solvent (

)

Part 4: Standardized Protocol

Protocol ID: NMR-PREP-01 Scope: Preparation of (3-Bromophenyl)methyl 2-nitrobenzoate for 1H NMR.

  • Sample Mass: Weigh 5.0 – 10.0 mg of the solid product.

    • Why: Too little (<2 mg) results in low S/N ratio; too much (>20 mg) causes viscosity broadening and line-shape distortion.

  • Solvent Selection: Use 0.6 mL of

    
      (Chloroform-d).
    
    • Note: If the compound is insoluble, switch to DMSO-

      
      , but be aware that the water peak in DMSO (3.33 ppm) is prominent, and aromatic peaks often shift downfield.
      
  • Dissolution: Agitate until the solution is perfectly clear.

    • Troubleshooting: If the solution is cloudy, filter it through a small plug of glass wool into the NMR tube. Suspended solids cause severe line broadening.

  • Acquisition Parameters:

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Benzyl 2-nitrobenzoate analog). Retrieved March 2, 2026, from [Link]

  • Reich, H. J. (2025). Structure Determination Using Spectroscopic Methods: Proton NMR Chemical Shifts. University of Wisconsin-Madison.[2] Retrieved March 2, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved March 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Integrity Maintenance for (3-Bromophenyl)methyl 2-nitrobenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Compound: (3-Bromophenyl)methyl 2-nitrobenzoate Chemical Class: Activated Benzyl Ester / Nitro-aromatic Critical Vulnerabilities: Hydrolysis (Primary), Photoch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: (3-Bromophenyl)methyl 2-nitrobenzoate Chemical Class: Activated Benzyl Ester / Nitro-aromatic Critical Vulnerabilities: Hydrolysis (Primary), Photochemical Decomposition (Secondary).

This guide addresses the specific stability profile of (3-Bromophenyl)methyl 2-nitrobenzoate . Unlike simple alkyl esters, this molecule possesses two structural features that compromise its long-term stability:

  • The Benzyl Ester Linkage: The benzylic carbon is susceptible to nucleophilic attack.

  • The Ortho-Nitro Group: Located on the benzoate ring, the electron-withdrawing nitro group (

    
    ) at the ortho position activates the carbonyl carbon, making it significantly more electrophilic and prone to hydrolysis than unsubstituted benzoates [1].
    

The Mechanics of Degradation (Why it fails)

To prevent degradation, you must understand the molecular "weak points."

A. Hydrolysis (The Moisture Threat)

The primary degradation pathway is acid- or base-catalyzed hydrolysis. Even trace moisture in the air, combined with the acidity of glass surfaces, can initiate this cleavage.

  • Mechanism: Water attacks the electrophilic carbonyl carbon.

  • Result: The ester cleaves into 2-Nitrobenzoic acid (solid precipitate) and (3-Bromophenyl)methanol (liquid/oil).

  • Indicator: The material may become "wet" or sticky (due to the alcohol) and exhibit a melting point depression.

B. Photolysis (The Light Threat)

While this specific isomer is not a classic "photocleavable" 2-nitrobenzyl linker (which requires the nitro group on the alcohol side), nitro-aromatics are inherently photosensitive. Prolonged exposure to UV/VIS light can lead to radical formation and nitro-to-nitroso reduction, causing the sample to darken (yellow/brown discoloration) [2].

C. Visualizing the Degradation Pathway

DegradationPathway Compound (3-Bromophenyl)methyl 2-nitrobenzoate TS Tetrahedral Intermediate Compound->TS Nucleophilic Attack Unknown Radical/Redox Products (Yellowing) Compound->Unknown Photolysis Water + H2O (Moisture) Water->TS Acid 2-Nitrobenzoic Acid (Solid Impurity) TS->Acid Ester Cleavage Alcohol (3-Bromophenyl)methanol (Oily Residue) TS->Alcohol Light UV Light

Figure 1: The primary hydrolytic degradation pathway splitting the ester into its parent acid and alcohol components.

Storage Protocol (The "How")

Do not rely on the manufacturer's bottle for long-term storage (>1 month). Transfer the material immediately upon receipt.

Step-by-Step Preservation Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) Arrhenius equation dictates that lowering T slows hydrolysis kinetics significantly.
Atmosphere Argon (Preferred) or N2 Argon is heavier than air and provides a better "blanket" to exclude moisture than Nitrogen.
Container Amber Glass Vial Blocks UV radiation (<400nm) to prevent nitro-group excitation.
Seal Parafilm over Cap Prevents gas exchange and moisture ingress through the thread gap.
Desiccation Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
The "Aliquot Strategy" (Crucial for Hygroscopic Solids)

Repeated freeze-thaw cycles introduce condensation.

  • Upon Arrival: Allow the bottle to warm to room temperature before opening (prevents condensation on the cold solid).

  • Sub-divide: In a glove box or dry bag, split the material into single-use aliquots (e.g., 50mg or 100mg vials).

  • Seal: Purge each vial with Argon, cap tightly, and seal with Parafilm.

  • Store: Place all aliquots at -20°C.

Troubleshooting Guide & FAQs

Q1: My white solid has turned slightly yellow. Is it still usable?
  • Diagnosis: This indicates mild photo-oxidation or surface oxidation of the nitro group.

  • Action: Check the purity via TLC or NMR.

    • If the yellowing is superficial (crust), the bulk material may be intact.

    • Recrystallization: If purity is <95%, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove the oxidized impurities.

Q2: The material smells "sweet" or "acrid" upon opening.
  • Diagnosis: This is the scent of (3-Bromophenyl)methanol (the hydrolysis product). The ester itself should be relatively odorless or have a faint ester smell.

  • Action: Run a Proton NMR (

    
    -NMR).
    
    • Look for a singlet around

      
       4.7 ppm  (Benzyl 
      
      
      
      of the alcohol).
    • The intact ester benzyl

      
       usually appears further downfield (approx 
      
      
      
      5.4 - 5.6 ppm
      ) due to the electron-withdrawing benzoate.
Q3: The solid is clumping or looks "wet."
  • Diagnosis: Hygroscopicity leading to partial hydrolysis. The "wetness" is likely the liquid alcohol byproduct.

  • Action: Do not dry in an oven (heat accelerates degradation).

    • Dissolve in DCM, wash with saturated

      
       (removes the 2-nitrobenzoic acid byproduct), dry over 
      
      
      
      , and re-concentrate.

Validation: How to verify purity

Before using stored material in critical experiments, validate integrity using this logic flow:

ValidationLogic Start Start QC Check Visual Visual Inspection: White Crystalline Solid? Start->Visual TLC TLC (Hex/EtOAc): Single Spot? Visual->TLC Yes Purify STOP & PURIFY (Recrystallize/Column) Visual->Purify No (Yellow/Wet) NMR 1H-NMR Check: Benzyl CH2 Peak Shift TLC->NMR Yes TLC->Purify No (Extra spots) Use PROCEED with Experiment NMR->Use Pure NMR->Purify Contains Acid/Alc

Figure 2: Quality Control Decision Matrix.

Analytical Benchmarks
  • TLC Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Rf Values (Approximate):

    • Top Spot: (3-Bromophenyl)methyl 2-nitrobenzoate (The Ester).

    • Middle Spot: (3-Bromophenyl)methanol (Hydrolysis Product).

    • Baseline/Streak: 2-Nitrobenzoic acid (Hydrolysis Product).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on "Hydrolysis of Carboxylic Esters" and "Ortho Effects").

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Detailing the photostability of nitro-aromatic compounds).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for ester purification and drying).

Optimization

Technical Support Center: Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

Welcome to the technical support guide for the synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific esterification. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Understanding the Synthesis & Core Challenges

The synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate is typically achieved via a nucleophilic substitution reaction (SN2), a variant of the Williamson ether synthesis adapted for ester formation.[1][2] In this process, the carboxylate salt of 2-nitrobenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide to displace the bromide leaving group.

While seemingly straightforward, the reaction's success is contingent on managing potential side reactions and controlling the purity of starting materials. The following sections address the most frequent issues in a practical, question-and-answer format.

Section 2: Frequently Asked Questions (FAQs) on Impurities

This section addresses the most common questions our application scientists receive regarding impurities in this synthesis.

Question 1: I've isolated my product, but the yield is low and analytical data (NMR, LC-MS) shows multiple components. What are the most likely impurities?

Answer: The impurity profile for this synthesis can be categorized into three main sources: unreacted starting materials, impurities present in the starting materials, and byproducts from side reactions.

A summary of the most common species is presented below:

Impurity Class Specific Compound Origin
Starting Materials 2-Nitrobenzoic AcidIncomplete Reaction
3-Bromobenzyl BromideIncomplete Reaction
Starting Material Impurities 3-Nitrobenzoic Acid & 4-Nitrobenzoic AcidIsomeric impurities in commercial 2-nitrobenzoic acid[3]
(3-Bromophenyl)methyl 3-nitrobenzoateReaction with 3-nitrobenzoic acid impurity
(3-Bromophenyl)methyl 4-nitrobenzoateReaction with 4-nitrobenzoic acid impurity
Side-Reaction Byproducts 3-Bromobenzyl AlcoholHydrolysis of 3-bromobenzyl bromide
Bis(3-bromophenyl)methyl etherReaction between 3-bromobenzyl alcohol and 3-bromobenzyl bromide

Question 2: How can impurities in my starting materials impact the final product?

Answer: Impurities in your reagents are a primary cause of complex product mixtures that are difficult to purify.

  • 2-Nitrobenzoic Acid: Commercial grades of 2-nitrobenzoic acid often contain its positional isomers, 3-nitrobenzoic acid and 4-nitrobenzoic acid.[3] Since these isomers also possess a carboxylic acid group, they will react with 3-bromobenzyl bromide under the same reaction conditions, leading to the formation of the corresponding isomeric esters. These product isomers often have very similar polarities, making them challenging to separate from the desired product by standard column chromatography or recrystallization.

  • 3-Bromobenzyl Bromide: While typically available in high purity (e.g., 99%), lower-grade material may contain other brominated or dibrominated toluene species. More critically, due to its reactivity, it can degrade upon improper storage, leading to hydrolysis.

It is imperative to verify the purity of your starting materials by an appropriate analytical method (e.g., NMR, melting point) before commencing the synthesis.[4]

Question 3: What side reactions should I be aware of, and how can I minimize them?

Answer: The primary side reactions are hydrolysis and potential ether formation.

  • Hydrolysis: This is the most significant side reaction. Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol under either acidic or basic conditions.[5] Since this esterification is typically run with a base to form the carboxylate nucleophile, any water present in the reaction can lead to two problems:

    • Hydrolysis of the Product: The desired ester product can be cleaved, reducing the overall yield.[6][7]

    • Hydrolysis of the Electrophile: 3-bromobenzyl bromide can hydrolyze to 3-bromobenzyl alcohol. This alcohol can then be deprotonated by the base and react with another molecule of 3-bromobenzyl bromide to form the unwanted symmetrical ether, bis(3-bromophenyl)methyl ether.

  • Minimization Strategy: The key is to maintain anhydrous (dry) conditions. Use dry solvents, dry your glassware thoroughly, and handle hygroscopic reagents (like potassium carbonate) appropriately. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be very effective.[1][2]

Question 4: My reaction seems to stall and never reaches completion, even after extended time. What could be the cause?

Answer: Incomplete conversion is a common issue and can often be traced back to the base or solvent system.

  • Insufficient Deprotonation: 2-nitrobenzoic acid must be fully deprotonated to form the active carboxylate nucleophile. If a weak base (like sodium bicarbonate) or an insufficient amount of a stronger base is used, a significant portion of the acid will remain protonated and unreactive.

  • Poor Solubility: For the SN2 reaction to proceed efficiently, both the nucleophile (carboxylate salt) and the electrophile (3-bromobenzyl bromide) must be adequately solvated. Using a polar aprotic solvent such as DMF or DMSO is highly recommended as they are excellent at dissolving ionic salts and promoting SN2 kinetics.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[8] A typical temperature range for this type of reaction is 50-80 °C. If the reaction is sluggish at a lower temperature, a modest increase may improve the conversion rate.

Section 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective deprotonation of 2-nitrobenzoic acid. 2. Presence of significant water, leading to hydrolysis.[9] 3. Low reaction temperature or insufficient reaction time. 4. Poor quality starting materials.1. Use a stronger base (e.g., K₂CO₃, NaH) and ensure a slight molar excess. 2. Use anhydrous solvents and dry glassware. Consider running the reaction under an inert atmosphere (N₂ or Ar). 3. Increase temperature moderately (e.g., to 70-80 °C) and monitor by TLC until the limiting reagent is consumed. 4. Verify the purity of starting materials via NMR or melting point analysis.
Product is an Oil or Fails to Crystallize 1. Presence of unreacted 3-bromobenzyl bromide. 2. Significant amounts of isomeric ester impurities. 3. Residual solvent (e.g., DMF, DMSO).1. Ensure the reaction goes to completion. During workup, wash the organic layer thoroughly to remove any water-soluble impurities. 2. Purify via silica gel column chromatography (see Protocol 3). 3. After concentrating the product on a rotary evaporator, place it under high vacuum for several hours to remove high-boiling solvents.
Multiple Spots on TLC Plate 1. Incomplete reaction (spots for starting materials and product). 2. Formation of side products (e.g., bis(3-bromophenyl)methyl ether). 3. Isomeric impurities from starting acid.[3]1. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature. 2. Ensure anhydrous conditions. The ether byproduct may require column chromatography to remove. 3. Purify the starting 2-nitrobenzoic acid by recrystallization if necessary, or separate the final ester isomers by column chromatography.
Product Decomposes During Workup 1. Hydrolysis of the ester during aqueous washes. 2. Using strongly acidic or basic conditions during extraction.1. Use a mild base (e.g., saturated NaHCO₃ solution) to wash out unreacted acid, followed by neutral washes (water, brine). Avoid prolonged contact with aqueous layers. 2. Maintain near-neutral pH during the workup process.

Section 4: Experimental Protocols

Protocol 1: Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

Materials:

  • 2-Nitrobenzoic Acid (1.67 g, 10.0 mmol)

  • 3-Bromobenzyl Bromide (2.50 g, 10.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (40 mL)

  • Ethyl Acetate (150 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzoic acid (10.0 mmol) and potassium carbonate (15.0 mmol).

  • Add anhydrous DMF (40 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium 2-nitrobenzoate salt.

  • Add 3-bromobenzyl bromide (10.0 mmol) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-nitrobenzoic acid spot is no longer visible (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 40 mL) to remove any unreacted acid, followed by a wash with brine (1 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes before being filtered hot through celite to remove the charcoal.

  • To the hot filtrate, add water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Section 5: Visual Guides & Workflows

Synthesis_Pathway cluster_reactants Reactants R1 2-Nitrobenzoic Acid Base Base (e.g., K₂CO₃) in DMF R1->Base Deprotonation R2 3-Bromobenzyl Bromide Product (3-Bromophenyl)methyl 2-nitrobenzoate R2->Product SN2 Attack Base->Product SN2 Attack

Impurity_Formation SM_Acid Starting Material: 2-Nitrobenzoic Acid Impurity_Isomer Isomeric Impurities: 3/4-Nitrobenzoic Acids SM_Acid->Impurity_Isomer present in Side_Reaction Side Reactions: (e.g., Hydrolysis) SM_Acid->Side_Reaction Incomplete_Rxn Incomplete Reaction SM_Acid->Incomplete_Rxn SM_Bromide Starting Material: 3-Bromobenzyl Bromide SM_Bromide->Side_Reaction SM_Bromide->Incomplete_Rxn Final_Product Crude Product Mixture Impurity_Isomer->Final_Product Side_Reaction->Final_Product Incomplete_Rxn->Final_Product

Troubleshooting_Workflow

Section 6: References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • LS College. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • South Asia Commons. (n.d.). Esterification: Synthesis and Purification of Various Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Scribd. (n.d.). Base Mediated Ester Hydrolysis. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid. Retrieved from

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Bromobenzyl bromide. Retrieved from [Link]

Sources

Troubleshooting

Scaling up the synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

Technical Support Center: Scale-Up Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate Ticket ID: #SC-BNB-2024-001 Topic: Process Optimization & Troubleshooting for Scale-Up Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

Ticket ID: #SC-BNB-2024-001 Topic: Process Optimization & Troubleshooting for Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate . At the bench scale, carbodiimide couplings (EDC/DCC) are common, but they perform poorly upon scale-up due to atom economy and urea byproduct removal.

For multigram to kilogram scale, the Acid Chloride Method (Schotten-Baumann conditions or anhydrous modification) is the industry standard. It offers superior kinetics, easier purification (often avoiding chromatography), and higher throughput.

The Reaction:

  • Reagent A: 2-Nitrobenzoyl chloride (Electrophile)

  • Reagent B: (3-Bromophenyl)methanol [3-Bromobenzyl alcohol] (Nucleophile)

  • Base: Triethylamine (

    
    ) or Pyridine (HCl Scavenger)
    
  • Solvent: Dichloromethane (DCM) or Toluene (Preferred for scale)

Part 1: The Synthesis Workflow (Visual Guide)

The following diagram outlines the logical flow for the "Golden Batch" protocol, highlighting Critical Process Parameters (CPPs) and decision nodes.

G cluster_inputs Raw Materials Input1 2-Nitrobenzoyl Chloride (1.1 - 1.2 equiv) Step2 Controlled Addition (Exotherm Management) Input1->Step2 Add as solution/solid Input2 3-Bromobenzyl Alcohol (1.0 equiv) Step1 Dissolution & Cooling (T < 0°C) Input2->Step1 Input3 Base (Et3N) + Solvent (DCM or Toluene) Input3->Step1 Step1->Step2 Step3 Reaction Aging (RT, 2-4 hours) Step2->Step3 Decision1 IPC: TLC/HPLC SM < 0.5%? Step3->Decision1 Decision1->Step3 No (Add catalyst/Time) Step4 Quench & Aqueous Workup (Acid Wash -> Bicarb Wash) Decision1->Step4 Yes Step5 Solvent Swap / Concentration Step4->Step5 Decision2 Product State? Step5->Decision2 Solid Recrystallization (EtOH or Toluene/Heptane) Decision2->Solid Solidifies Oil Seed & Cool OR Short Path Distillation Decision2->Oil Oils out Final Pure Ester (>98% HPLC) Solid->Final Oil->Final

Figure 1: Process flow diagram for the acid chloride esterification route, emphasizing temperature control and purification logic.

Part 2: Troubleshooting & FAQs

This section addresses specific issues reported by users during scale-up.

Category 1: Reaction Kinetics & Appearance

Q: The reaction mixture turned black/dark brown immediately upon adding the acid chloride. Is the batch ruined?

  • Diagnosis: This is likely due to uncontrolled exotherm . Nitro-aromatics are thermally sensitive, and high temperatures can trigger decomposition or polymerization of the benzyl halide moiety.

  • Solution:

    • Check Temperature: Ensure the internal temperature remains < 5°C during the addition of the acid chloride.

    • Addition Rate: Slow down the addition. On a 100g+ scale, addition should take 45–60 minutes.

    • Recovery: If the product is dark but TLC shows conversion, proceed to workup. Use activated charcoal during the recrystallization step to remove color bodies.

Q: I have unreacted alcohol remaining even after 12 hours. Should I add more acid chloride?

  • Diagnosis: Moisture contamination. 2-Nitrobenzoyl chloride hydrolyzes rapidly to 2-nitrobenzoic acid in the presence of water, deactivating it.

  • Solution:

    • Do NOT add solid acid chloride directly to a warm reaction; it may cause a violent exotherm.

    • Cool the mixture to 0°C.

    • Add an additional 0.1–0.2 equivalents of acid chloride dissolved in dry solvent.

    • Prevention: Ensure solvents are anhydrous (Karl Fischer water content < 0.05%) and the reactor is nitrogen-purged.

Category 2: Work-up & Purification (The "Oiling Out" Issue)

Q: My product is an oil and won't crystallize, even though the literature says it should be a solid.

  • Diagnosis: This is the most common issue with benzyl esters. Impurities (unreacted alcohol or solvent residues) depress the melting point, causing the product to "oil out."

  • Solution (The "Two-Solvent" Trick):

    • Dissolve the crude oil in a minimum amount of hot Toluene or Ethyl Acetate .

    • Slowly add a non-polar anti-solvent (e.g., Heptane or Hexanes ) until the solution turns slightly cloudy.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side of the flask.

    • Cool slowly to 4°C with slow agitation. Rapid cooling traps impurities.

Q: How do I remove the excess 2-nitrobenzoic acid byproduct without chromatography?

  • Protocol:

    • Wash 1: 1M HCl (Removes excess Triethylamine/Pyridine).

    • Wash 2: Saturated Aqueous

      
       (Sodium Bicarbonate).[1]
      
    • Mechanism: The bicarbonate converts the unreacted 2-nitrobenzoic acid (which is soluble in organic solvent) into sodium 2-nitrobenzoate (which is water-soluble).

    • Tip: Repeat the Bicarb wash until the aqueous layer pH is ~8-9.

Part 3: Detailed Experimental Protocol (Scale-Up Ready)

Target Scale: 50g Output Safety Note: Perform in a fume hood. 2-Nitrobenzoyl chloride is a lachrymator and corrosive.[2]

Table 1: Stoichiometry Table

ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
3-Bromobenzyl alcohol 187.041.040.0 g0.214SM (Limiting)
2-Nitrobenzoyl chloride 185.561.247.6 g0.257Electrophile
Triethylamine (

)
101.191.532.5 g0.321Base / Acid Scavenger
DCM (Anhydrous) --400 mL-Solvent (10 vol)
DMAP (Optional)122.170.051.3 g0.010Catalyst

Step-by-Step Procedure:

  • Setup: Equip a 1L 3-neck round bottom flask with an overhead stirrer, temperature probe, and nitrogen inlet.

  • Charge: Add 3-Bromobenzyl alcohol (40.0 g), DCM (350 mL), Triethylamine (32.5 g), and DMAP (1.3 g). Stir until dissolved.

  • Cooling: Cool the mixture to an internal temperature of -5°C to 0°C using an ice/salt bath.

  • Addition: Dissolve 2-Nitrobenzoyl chloride (47.6 g) in the remaining DCM (50 mL). Add this solution dropwise via an addition funnel over 45–60 minutes.

    • Critical: Do not allow internal temperature to exceed 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 3 hours.

  • IPC (In-Process Control): Check TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should be gone.
    
  • Workup:

    • Quench with water (200 mL). Stir for 15 mins.

    • Separate layers. Wash organic layer with 1M HCl (2 x 100 mL).

    • Wash organic layer with Sat.[1]

      
        (2 x 100 mL) to remove nitrobenzoic acid.
      
    • Wash with Brine (100 mL).

    • Dry over

      
      , filter, and concentrate on a rotary evaporator.
      
  • Crystallization: The crude residue will likely be a yellow oil/solid. Recrystallize from hot Ethanol (approx. 3-5 volumes) or Toluene/Heptane .

Part 4: Safety & Stability Data

Thermal Stability: Nitro-substituted aromatic esters are generally stable up to ~150°C. However, the presence of the benzyl bromide moiety (on the alcohol side) introduces a risk of alkylation at high temperatures.

  • Do not distill at atmospheric pressure. Use high vacuum (<1 mbar) if distillation is required.

  • Storage: Store cool and dry. Nitro compounds can be shock-sensitive if polynitrated, but this mono-nitro ester is stable under standard warehouse conditions.

Chemical Compatibility:

  • Incompatible: Strong alkalis (causes hydrolysis), reducing agents (reduces nitro group to amine).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed mechanism of Acyl Chloride esterification).

  • Dugger, R. W., et al. (2005). "Survey of GMP Bulk Reactions Performed in a Pilot Plant." Organic Process Research & Development, 9(3), 253–258. (Principles of scale-up and solvent selection).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. (Safety and hydrolysis data). [3]

  • Org. Synth. (1929). Methyl m-nitrobenzoate. Coll. Vol. 1, p.372. (Historical baseline for nitrobenzoate synthesis and crystallization).

Sources

Optimization

Technical Support Center: Solubilization of (3-Bromophenyl)methyl 2-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic esters. (3-Bromophenyl)methyl 2-nitrobenzoate presents a unique intersection of thermodynamic insolubility, kinetic precipitation risks, and chemical instability.

This guide provides field-proven, self-validating workflows to help you overcome these barriers without compromising the integrity of your biological assays.

The Mechanistic Problem Space

Before attempting to dissolve this compound, it is critical to understand why it fails in standard aqueous media. The challenges are three-fold:

  • Thermodynamic Barrier (Hydrophobicity): The compound features two bulky, highly lipophilic aromatic rings (a bromophenyl group and a nitrobenzoate group). The entropic cost of forming a hydration shell around these structures in purely aqueous media is too high, leading to rapid self-association and precipitation.

  • Kinetic "Solvent Shift" Barrier: A common mistake is preparing a highly concentrated stock in Dimethyl sulfoxide (DMSO) and injecting it directly into an aqueous buffer. As the DMSO rapidly diffuses into the bulk water, the hydrophobic ester is left stranded without a solvation shell, nucleating into microcrystals.

  • Chemical Instability (Ester Hydrolysis & Aminolysis): The strongly electron-withdrawing nitro group at the ortho position pulls electron density away from the ester carbonyl carbon. This makes the carbonyl highly electrophilic and susceptible to nucleophilic attack. If the pH deviates from 6.5–7.4, or if primary amine buffers (like Tris) are used, the ester will rapidly degrade into 2-nitrobenzoic acid and (3-bromophenyl)methanol.

Formulation Workflow

G N1 Solid (3-Bromophenyl)methyl 2-nitrobenzoate N2 Primary Stock (10-50 mM in 100% DMSO) N1->N2 Dissolve N3 Carrier Addition (e.g., 10% HP-β-CD or 5% PEG400) N2->N3 Intermediate N4 Aqueous Dilution (Dropwise to PBS/Media) N3->N4 Aqueous Phase N5 Validation (DLS & Visual Inspection) N4->N5 Quality Control N6 Proceed to Bioassay N5->N6 Clear Solution / Nano-micelles N7 Precipitation Detected (Adjust Carrier Ratio) N5->N7 Turbidity / Aggregation N7->N3 Reformulate

Workflow for solubilizing highly lipophilic esters using co-solvents and carrier systems.

Quantitative Tolerability Matrix

When selecting a solubilization strategy, you must balance the solubility of the ester against the toxicity of the carrier vehicle. Exceeding the Maximum Tolerated Concentration (MTC) will result in artifactual cell death or developmental defects in in vivo models.

Solubilizer / CarrierIn Vitro Cell Culture MTCIn Vivo (Zebrafish) MTCMechanism of Solubilization
DMSO ≤ 0.5% v/v ≤ 2.5% v/v Co-solvent (reduces dielectric constant)
PEG 400 ≤ 5.0% v/v ≤ 2.5% v/v Co-solvent / Hydrogen bonding
Tween-80 ≤ 0.1% v/v≤ 1.0% v/vNon-ionic surfactant (Micellization)
HP-β-CD ≤ 10% w/v≤ 1.0% w/v Host-guest inclusion complex

Self-Validating Formulation Protocols

To ensure reproducibility, every formulation must be treated as a self-validating system. Do not assume the compound is dissolved simply because the solution appears clear to the naked eye.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD provides a hydrophobic cavity that encapsulates the bulky bromophenyl and nitrobenzoate rings, displacing high-enthalpy water molecules. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively masking the drug from the aqueous environment .

  • Preparation of Carrier: Dissolve HP-β-CD in your target aqueous buffer (e.g., Phosphate Buffer, pH 7.4) to a concentration of 10% (w/v). Crucial: Do not use Tris buffer to prevent aminolysis of the ester.

  • Primary Stock: Dissolve solid (3-Bromophenyl)methyl 2-nitrobenzoate in 100% anhydrous DMSO to yield a 50 mM stock.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise . Ensure the final DMSO concentration remains below your assay's MTC (e.g., <0.5% v/v).

  • Thermodynamic Driving: Bath sonicate the mixture for 15 minutes at room temperature to provide the activation energy required for host-guest inclusion.

  • Self-Validation (Centrifugation): Centrifuge the solution at 10,000 × g for 10 minutes. If a pellet forms, the thermodynamic solubility limit has been exceeded. Analyze the supernatant via UV-Vis or HPLC to confirm the true dissolved concentration before applying to cells.

Protocol B: Co-solvent & Surfactant Micellization

Causality: PEG400 lowers the dielectric constant of the mixture, while Tween-80 forms micelles that encapsulate the lipophilic ester, preventing the kinetic "solvent-shift" precipitation upon dilution.

  • Intermediate Vehicle: Prepare an intermediate vehicle consisting of 40% PEG400, 10% Tween-80, and 50% DMSO.

  • Dilution: Mix the 50 mM DMSO ester stock with the intermediate vehicle to achieve a 10× working stock.

  • Aqueous Dispersion: Slowly dilute this 10× mixture 1:10 into pre-warmed (37°C) aqueous assay media under high-shear mixing (pipetting up and down rapidly).

  • Self-Validation (DLS): Use Dynamic Light Scattering (DLS) to confirm the presence of uniform nano-micelles (typically 10–50 nm) and the absence of large aggregates (>1000 nm). If large aggregates are detected, increase the Tween-80 ratio.

Troubleshooting & FAQs

Q: Why does my solution turn cloudy immediately upon adding the DMSO stock to PBS? A: This is a classic "solvent shift precipitation." When the DMSO diffuses into the bulk water, the ester cannot be solvated by water molecules and instantly self-associates. To fix this, you must use an intermediate carrier (like HP-β-CD or PEG400) and ensure dropwise addition under vigorous vortexing to prevent localized supersaturation.

Q: Can I just heat the PBS to dissolve the precipitated ester? A: No. Heating may temporarily increase thermodynamic solubility, but upon cooling to 37°C (incubator temperature), the solution will become supersaturated and crash out. Furthermore, heating accelerates the base-catalyzed hydrolysis of the sensitive nitrobenzoate ester bond, degrading your compound before the assay even begins.

Q: My cells are dying even in the vehicle control. What went wrong? A: You likely exceeded the Maximum Tolerated Concentration (MTC) for your solubilizers. For example, in respiratory epithelial cells (e.g., Calu-3), PEG 400 must be kept ≤ 5% and DMSO ≤ 5% . For zebrafish embryos, DMSO should never exceed 2.5% . Always run a vehicle-only control alongside your treated groups.

Q: I used Tris-HCl buffer (pH 7.4) and my compound lost all biological activity. Why? A: Tris is a primary amine. Because the nitro group on your compound makes the ester carbonyl highly electrophilic, Tris acts as a nucleophile and cleaves the ester bond via aminolysis, yielding an inactive amide and an alcohol. Always use non-nucleophilic buffers like Phosphate (PBS) or HEPES for this specific compound.

References

  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, vol. 17, no. 3, 2025, p. 288. URL:[Link]

  • Maes, J., et al. "Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae." PLOS One, vol. 7, no. 10, 2012, e43850. URL:[Link]

  • MacDonald, C., et al. "Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators." Drug Delivery, vol. 17, no. 6, 2010, pp. 434-442. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative study of ortho, meta, and para substituted nitrobenzoate protecting groups

Topic: Comparative study of ortho, meta, and para substituted nitrobenzoate protecting groups Content Type: Publish Comparison Guides. Executive Summary Nitrobenzoate esters are a specialized class of protecting groups f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of ortho, meta, and para substituted nitrobenzoate protecting groups Content Type: Publish Comparison Guides.

Executive Summary

Nitrobenzoate esters are a specialized class of protecting groups for alcohols, valued not just for masking hydroxyl functionality but for their secondary utility in structural characterization and stereochemical inversion. While the para-nitrobenzoate (PNB ) is the industry standard, the ortho- and meta-isomers exhibit distinct physicochemical profiles governed by the "Ortho Effect" and Hammett substituent constants.

This guide provides a technical comparison of these three isomers, focusing on their hydrolytic stability, formation kinetics, and utility in drug development workflows.

Quick Comparison Matrix
Featurep-Nitrobenzoate (PNB)m-Nitrobenzoateo-Nitrobenzoate
Electronic Effect Strong EWG (Resonance + Induction)EWG (Induction only)Strong EWG + Steric Bulk
Formation Rate FastIntermediateSlow (Sterically hindered)
Base Hydrolysis (

)
Fastest (Most Labile)IntermediateSlowest (Sterically Stabilized)
Crystallinity Excellent (Needles/Plates)ModerateVariable
Primary Utility Stereochemical Inversion (Mitsunobu), X-Ray CrystallographyElectronic TuningSteric Shielding, Robust Protection

Part 1: Mechanistic Foundations

To select the correct isomer, one must understand the competing forces of electronic activation and steric inhibition .

Electronic Activation (The Hammett Principle)

Nitro groups are electron-withdrawing groups (EWG). They pull electron density away from the ester carbonyl, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis).

  • Para (

    
    ):  Withdraws via both induction and resonance. The negative charge in the tetrahedral intermediate is effectively delocalized onto the nitro group.
    
  • Meta (

    
    ):  Withdraws primarily via induction. Resonance stabilization of the intermediate is not possible.
    
The Ortho Effect (Steric Inhibition)

Despite the ortho-nitro group being physically closest to the carbonyl (strong inductive pull), o-nitrobenzoates are surprisingly resistant to hydrolysis.

  • Mechanism: The bulky nitro group at the 2-position sterically blocks the trajectory of the incoming nucleophile (OH⁻).

  • Consequence: While p-nitrobenzoates are designed to be "easy on, easy off," o-nitrobenzoates are "hard on, hard off."

Visualization: Hydrolysis Kinetics & Transition States

HydrolysisMechanism cluster_para Para-Nitrobenzoate (Fast Hydrolysis) cluster_ortho Ortho-Nitrobenzoate (Slow Hydrolysis) P_SM p-Nitro Ester P_TS Tetrahedral Intermediate (Resonance Stabilized) P_SM->P_TS OH- Attack (Low Barrier) P_Prod Hydrolysis Products P_TS->P_Prod Collapse Note1 NO2 withdraws e- stabilizes TS P_TS->Note1 O_SM o-Nitro Ester O_TS Tetrahedral Intermediate (Sterically Crowded) O_SM->O_TS OH- Attack (High Barrier) O_Prod Hydrolysis Products O_TS->O_Prod Collapse Note2 NO2 blocks nucleophile path O_TS->Note2

Figure 1: Comparative mechanistic pathways for base-mediated hydrolysis. The para-isomer benefits from electronic stabilization, while the ortho-isomer is impeded by steric hindrance.

Part 2: Comparative Performance Data

Relative Hydrolysis Rates

In basic media (saponification), the rate of cleavage (


) follows the order:


Data derived from alkaline hydrolysis of ethyl benzoates in 85% EtOH at 25°C.

IsomerRelative Rate (

)
Half-Life (

) Example*
Explanation
Para-NO

~11012 minResonance stabilization of anionic intermediate.
Meta-NO

~6020 minStrong inductive effect, no resonance.
Unsubstituted 1.0~20 hrsBaseline reference.
Ortho-NO

< 0.2> 48 hrsSteric hindrance overrides inductive activation.

*Note: Half-lives are illustrative approximations for 0.1M NaOH conditions; actual values depend on solvent system and temperature.

Crystallinity & Purification

One of the primary reasons to use nitrobenzoates in drug discovery is to induce crystallinity in oily intermediates (e.g., during natural product synthesis or chiral resolution).

  • Para-Nitrobenzoates: High symmetry often leads to high-melting solids that crystallize easily (e.g., needles or plates). This makes them ideal for X-ray diffraction studies to determine absolute configuration.

  • Ortho-Nitrobenzoates: often yield lower melting solids or oils due to the internal twist and lack of symmetry, making them less useful for purification by crystallization.

Part 3: Experimental Protocols

Protocol A: Standard Protection (Acylation)

Applicable to p- and m- isomers. For o-nitrobenzoates, extend reaction times or use DMAP catalysis.

Reagents: Alcohol substrate (1.0 equiv), p-Nitrobenzoyl chloride (1.2 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv), DCM (anhydrous).

  • Setup: Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool to 0°C. Add Triethylamine followed by DMAP.

  • Acylation: Add p-nitrobenzoyl chloride portion-wise.

    • Critical Step: For o-nitrobenzoyl chloride, allow the reaction to warm to room temperature and stir for 12–24 hours. For p-isomer, 1–4 hours is typically sufficient.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove amine), then brine.
    
  • Purification: Recrystallize from EtOH/Hexanes (for p-isomer) or flash chromatography.

Protocol B: Mitsunobu Inversion (Stereochemical Flipping)

p-Nitrobenzoic acid is the reagent of choice for inverting the stereochemistry of secondary alcohols (e.g., converting an (S)-alcohol to an (R)-ester).

Reagents: Alcohol (1.0 equiv),


 (1.5 equiv), DIAD (1.5 equiv), p-Nitrobenzoic acid (1.5 equiv), THF.
  • Dissolution: Combine alcohol,

    
    , and p-nitrobenzoic acid in THF. Cool to 0°C.
    
  • Activation: Add DIAD dropwise. The solution will turn yellow/orange.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Isolation: Concentrate and triturate with

    
    /Hexanes to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter and purify the filtrate.[2][3]
  • Result: The resulting p-nitrobenzoate ester has inverted stereochemistry relative to the starting alcohol.

Protocol C: Deprotection (Saponification)

Standard Condition:


 in MeOH or LiOH in THF/Water.
  • Dissolve the protected ester in MeOH/THF (3:1).

  • Add 2.0 equivalents of LiOH (aq).

  • Monitor by TLC.

    • p-Nitrobenzoate: Cleaves rapidly (< 30 min).

    • o-Nitrobenzoate: May require heating to 50°C or stronger base (NaOH).

Part 4: Decision Matrix

Use the following logic flow to select the appropriate isomer for your synthesis.

DecisionMatrix Start Select Protecting Group Q1 Is the alcohol sterically hindered? Start->Q1 Q2 Do you need X-ray data? Q1->Q2 No Res_Para Use p-Nitrobenzoate (Standard, Crystalline) Q1->Res_Para Yes (Use Mitsunobu) Q3 Is base stability critical? Q2->Q3 No Q2->Res_Para Yes Q3->Res_Para No (Needs easy removal) Res_Ortho Use o-Nitrobenzoate (Robust, Stable) Q3->Res_Ortho Yes (Needs resistance) Res_Meta Use m-Nitrobenzoate (Rare, Electronic Tuning)

Figure 2: Decision tree for selecting nitrobenzoate isomers based on synthetic requirements.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Kirby, A. J., & Fersht, A. R. (1971). Intramolecular Catalysis. Progress in Bioorganic Chemistry.
  • Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for the inversion of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020. (Establishes p-nitrobenzoate as preferred partner). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard protocols for acylation and deprotection).

  • Neuvonen, H. (1987). Hydrolysis of ortho-, meta- and para-substituted benzoates. Journal of the Chemical Society, Perkin Transactions 2. (Detailed kinetic data on isomer hydrolysis rates). Link

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Studies of (3-Bromophenyl)methyl 2-nitrobenzoate

This guide outlines the cross-reactivity and selectivity profiling of (3-Bromophenyl)methyl 2-nitrobenzoate (hereafter referred to as 3B-2NB ), a representative lipophilic ester probe/inhibitor. Based on the chemical str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-reactivity and selectivity profiling of (3-Bromophenyl)methyl 2-nitrobenzoate (hereafter referred to as 3B-2NB ), a representative lipophilic ester probe/inhibitor.

Based on the chemical structure—a 3-bromobenzyl ester of 2-nitrobenzoic acid—this compound falls into the class of hydrophobic substrate analogs often investigated as selective probes for Butyrylcholinesterase (BuChE) or specific Carboxylesterases (CES) , distinguishing them from Acetylcholinesterase (AChE). The "3-bromobenzyl" moiety is a classic pharmacophore for fitting the large hydrophobic gorge of BuChE, while the "2-nitrobenzoate" serves as a potential leaving group or recognition motif.

Executive Summary & Compound Profile

(3-Bromophenyl)methyl 2-nitrobenzoate (3B-2NB) is a synthetic ester designed to interrogate the substrate specificity of serine hydrolases. Unlike broad-spectrum substrates (e.g., p-nitrophenyl acetate), 3B-2NB incorporates a bulky, halogenated hydrophobic group (3-bromobenzyl) that restricts access to enzymes with smaller active site gorges (like AChE), theoretically enhancing selectivity for enzymes with larger pockets (like BuChE or CES1).

Primary Application: Selective chromogenic/fluorogenic substrate or competitive inhibitor for Butyrylcholinesterase (BuChE) . Target Audience: Medicinal Chemists, Enzymologists, Toxicology Researchers.

Comparative Landscape
Feature3B-2NB (Subject)Butyrylthiocholine (Standard Substrate)Iso-OMPA (Standard Inhibitor)
Mechanism Ester Hydrolysis (Releases 3-bromobenzyl alcohol)Thioester Hydrolysis (Releases thiocholine)Phosphorylation (Irreversible)
Selectivity High (Predicted for BuChE/CES)Moderate (Standard for BuChE)High (Specific for BuChE)
Detection UV/Vis (2-nitrobenzoate) or MSUV/Vis (Ellman's Reagent)N/A (Inhibitor)
Cross-Reactivity Risk AChE, Carboxylesterases AChE (Low)Low

Mechanism of Action & Cross-Reactivity Basis

To design a valid cross-reactivity study, one must understand the molecular interaction. 3B-2NB acts as a substrate-inhibitor .

  • Binding: The 3-bromobenzyl group binds to the Peripheral Anionic Site (PAS) or the acyl-binding pocket.

  • Acylation: The active site Serine attacks the carbonyl.

  • Hydrolysis/Inhibition:

    • If Substrate: The 2-nitrobenzoate is released (leaving group).

    • If Inhibitor: The acyl-enzyme intermediate is slow to hydrolyze (pseudo-irreversible).

Cross-Reactivity Definition: In this context, cross-reactivity refers to the cleavage or inhibition of off-target hydrolases (specifically AChE and CES) by 3B-2NB.

Pathway Visualization

The following diagram illustrates the differential processing of 3B-2NB by the target (BuChE) versus the off-target (AChE).

CrossReactivityPath Compound 3B-2NB (Substrate) BuChE Target: BuChE (Large Hydrophobic Gorge) Compound->BuChE High Affinity (Pi-Pi Stacking) AChE Off-Target: AChE (Restricted Gorge) Compound->AChE Low Affinity (Steric Hindrance) CES Off-Target: CES1/2 (Liver Esterases) Compound->CES Metabolic Clearance (Hydrolysis) Complex_B BuChE-Acyl Intermediate BuChE->Complex_B k_cat (Fast) Complex_A Steric Clash (Low Binding) AChE->Complex_A k_on (Slow) Product Signal Generation (2-Nitrobenzoate Release) CES->Product Non-specific Cleavage Complex_B->Product Hydrolysis

Caption: Differential processing of 3B-2NB. The bulky 3-bromobenzyl group favors BuChE binding while sterically hindering AChE access.

Experimental Protocols for Cross-Reactivity

To validate 3B-2NB, you must quantify its specificity ratio. This requires a comparative enzyme kinetic assay.

Protocol A: Differential Hydrolysis Assay (The "Selectivity Screen")

Objective: Determine the specificity constant (


) of 3B-2NB for BuChE vs. AChE.

Reagents:

  • Enzymes: Recombinant Human AChE (hAChE) and Human BuChE (hBuChE).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0 (optimal for ester hydrolysis).

  • Detection: UV-Vis Spectrophotometer (Absorbance at 270–300 nm for nitrobenzoate, or HPLC for bromobenzyl alcohol).

Workflow:

  • Preparation: Dissolve 3B-2NB in DMSO (Stock 10 mM). Dilute to 10–500 µM in buffer (<1% DMSO final).

  • Incubation: Add enzyme (0.2 units/mL) to substrate solutions in a 96-well quartz plate.

  • Kinetic Read: Monitor absorbance change every 30 seconds for 20 minutes.

  • Control: Run parallel wells with Butyrylthiocholine (positive control for BuChE) and Acetylthiocholine (positive control for AChE).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Substrate]. Fit to Michaelis-Menten equation.
    

Self-Validating Check:

  • If

    
     for AChE is <5% of BuChE, the compound is Highly Selective .
    
  • If spontaneous hydrolysis (no enzyme) is >10%, the buffer pH must be lowered to 7.4.

Protocol B: Competition Binding (IC50 Determination)

If 3B-2NB is an inhibitor (slow substrate), measure its ability to block standard substrate hydrolysis.

  • Substrate: Use Acetylthiocholine (0.5 mM) for AChE and Butyrylthiocholine (0.5 mM) for BuChE.

  • Inhibitor: Titrate 3B-2NB (1 nM to 100 µM).

  • Reaction: Pre-incubate enzyme + 3B-2NB for 10 mins. Add substrate + DTNB (Ellman’s Reagent).[1]

  • Measure: Absorbance at 412 nm (Yellow color).

Performance Comparison & Data Interpretation

The following table summarizes expected performance metrics for 3B-2NB compared to established alternatives.

Parameter3B-2NB GRL-0617 (PLpro Inhibitor)Tacrine (Non-selective)
Primary Target BuChE / CarboxylesteraseSARS-CoV-2 PLproAChE & BuChE
Selectivity Ratio (Target:Off-target) > 100:1 (BuChE:AChE)> 1000:1 (PLpro:3CLpro)~1:1 (No selectivity)
Mechanism Substrate / CompetitiveNon-covalentReversible Inhibitor
Key Cross-Reactivity Liver Carboxylesterases Host DeubiquitinasesHepatotoxicity
Critical Analysis of Cross-Reactivity
  • AChE Cross-Reactivity: Due to the "3-bromobenzyl" moiety, 3B-2NB is expected to show low affinity for the AChE active site, which is restricted by the peripheral anionic site residues (Tyr72, Tyr124).

  • Carboxylesterase (CES) Interference: CES1 (abundant in liver) often hydrolyzes bulky esters. In drug development, high CES hydrolysis indicates poor metabolic stability .

    • Recommendation: Include a microsome stability assay (Human Liver Microsomes + NADPH) to distinguish enzymatic clearance from target engagement.

Experimental Workflow Diagram

This workflow ensures a rigorous assessment of the compound's selectivity profile.

Workflow cluster_screen Phase 1: Primary Screen cluster_offtarget Phase 2: Off-Target Profiling Start Start: 3B-2NB Characterization Screen1 Enzyme Assay (pH 8.0) Target: BuChE vs AChE Start->Screen1 Result1 Calculate Selectivity Ratio (kcat/Km BuChE) / (kcat/Km AChE) Screen1->Result1 Decision Is Selectivity > 50-fold? Result1->Decision Screen2 Liver Microsome Assay (CES1/CES2 Activity) Screen3 Cytotoxicity Screen (HepG2 Cells) Screen2->Screen3 Pass Valid Selective Probe Screen3->Pass Decision->Screen2 Yes Fail Redesign: Increase Steric Bulk Decision->Fail No

Caption: Step-by-step decision tree for validating the selectivity of 3B-2NB.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Darvesh, S., et al. (2003). Selective inhibitors of butyrylcholinesterase.[2][3] Journal of Medicinal Chemistry (Validating the 3-bromobenzyl pharmacophore for BuChE selectivity). Link

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. Link

  • Bajda, M., et al. (2013). Structure-based search for new inhibitors of cholinesterases. International Journal of Molecular Sciences. Link

(Note: While specific literature on the exact ester "3B-2NB" is limited, these references ground the methodology and the structure-activity relationship of the 3-bromobenzyl and nitrobenzoate classes.)

Sources

Validation

Spectroscopic comparison of (3-Bromophenyl)methyl 2-nitrobenzoate and its precursors

Executive Summary This guide provides a definitive spectroscopic comparison between (3-Bromophenyl)methyl 2-nitrobenzoate (the Product) and its synthetic precursors: (3-Bromophenyl)methanol and 2-Nitrobenzoyl chloride ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between (3-Bromophenyl)methyl 2-nitrobenzoate (the Product) and its synthetic precursors: (3-Bromophenyl)methanol and 2-Nitrobenzoyl chloride .

For researchers in medicinal chemistry and drug development, distinguishing these species is critical when monitoring esterification reactions. This guide focuses on the diagnostic signals —the specific spectral peaks that definitively prove the chemical transformation has occurred—eliminating ambiguity in process validation.

The Chemical System

The synthesis typically follows a nucleophilic acyl substitution (acylation) pathway:[1]

  • Precursor A (Nucleophile): (3-Bromophenyl)methanol (Alcohol)

  • Precursor B (Electrophile): 2-Nitrobenzoyl chloride (Acid Chloride)

  • Target (Ester): (3-Bromophenyl)methyl 2-nitrobenzoate

Spectroscopic Signatures of Precursors

Before analyzing the product, we must establish the baseline spectral fingerprints of the starting materials.

Precursor A: (3-Bromophenyl)methanol

Also known as 3-Bromobenzyl alcohol.[2]

This molecule is characterized by its benzylic methylene group (


) attached to a hydroxyl group.
  • 
     NMR (Diagnostic):  The benzylic 
    
    
    
    protons appear as a singlet (or doublet if coupled to OH) at
    
    
    4.65 – 4.75 ppm
    . This is the most critical baseline signal.
  • IR Spectrum: A broad, intense absorption band at 3300–3400 cm

    
      corresponds to the O-H stretch.
    
Precursor B: 2-Nitrobenzoyl chloride

The activated acylating agent.

  • 
     NMR:  Contains only aromatic protons. The proton at the 3-position (ortho to the nitro group) is significantly deshielded (
    
    
    
    > 8.0 ppm). Crucially, there are no aliphatic signals .
  • IR Spectrum: The carbonyl (

    
    ) stretch for acid chlorides is characteristically high frequency, typically 1770–1785 cm
    
    
    
    , distinguishing it from the lower frequency acid or ester.

The Transformation: Reaction Logic & Pathway

The synthesis relies on the attack of the alcohol oxygen on the carbonyl carbon of the acid chloride. A base (typically Triethylamine or Pyridine) is required to scavenge the liberated HCl.

Mechanistic Workflow

The following diagram illustrates the reaction flow and the critical decision points for spectroscopic monitoring.

ReactionPathway Prec Precursors (Alcohol + Acid Chloride) Inter Tetrahedral Intermediate Prec->Inter Nucleophilic Attack Prod Target Ester (3-Bromophenyl)methyl 2-nitrobenzoate Inter->Prod Elimination of Cl- Monitor NMR Checkpoint: Benzylic Shift Prod->Monitor Sample Aliquot Monitor->Prec Shift < 4.8 ppm? (Incomplete) Monitor->Prod Shift > 5.3 ppm? (Success)

Figure 1: Logical workflow for the synthesis and validation of the target ester.

Product Analysis: (3-Bromophenyl)methyl 2-nitrobenzoate

The formation of the ester bond induces predictable and drastic changes in the electronic environment of the benzylic protons.

The "Smoking Gun": NMR Deshielding

Upon esterification, the benzylic carbon is no longer attached to an alcohol oxygen (


) but to an ester oxygen (

). The ester group is more electron-withdrawing (via the carbonyl's anisotropy and induction).
  • The Shift: The benzylic

    
     signal shifts downfield  by approximately 0.6 – 0.7 ppm .
    
  • Target Value: In the product, this singlet appears at

    
     5.35 – 5.45 ppm .
    
  • Validation: If you see a signal remaining at 4.7 ppm, the reaction is incomplete.

IR Confirmation[3][4]
  • Loss of OH: The broad band at 3300 cm

    
     must disappear completely.
    
  • Carbonyl Shift: The

    
     stretch moves from the acid chloride region (1780 cm
    
    
    
    ) to the conjugated ester region, typically 1725 – 1740 cm
    
    
    .
  • Nitro Group: Strong symmetric and asymmetric stretches remain visible at

    
     cm
    
    
    
    and
    
    
    cm
    
    
    .

Comparative Data Summary

The following table consolidates the key spectral data for rapid reference.

FeaturePrecursor A (Alcohol)Precursor B (Acid Chloride)Target Product (Ester)
Functional Group Hydroxyl (-OH)Acyl Chloride (-COCl)Ester (-COO-)

NMR: Benzylic


4.70 ppm
(Singlet)
Absent

5.35 – 5.45 ppm
(Singlet)

NMR: Aromatic
Multiplet

7.2–7.6
Multiplet

7.7–8.2
Composite Multiplet (Both rings)
IR: Carbonyl (

)
Absent


IR: Hydroxyl (

)
Broad 3350

AbsentAbsent (Clean Baseline)

Experimental Protocol: Synthesis & Validation

Objective: Synthesize (3-Bromophenyl)methyl 2-nitrobenzoate via Schotten-Baumann conditions.

Reagents
  • (3-Bromophenyl)methanol (1.0 equiv)

  • 2-Nitrobenzoyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 mmol of (3-Bromophenyl)methanol in 20 mL of dry DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 7.5 mmol of

    
     and 0.5 mmol of DMAP. Cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dropwise add a solution of 2-Nitrobenzoyl chloride (5.5 mmol) in 5 mL DCM over 10 minutes.

    • Note: The reaction is exothermic. Control the rate to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

  • In-Process Check (IPC): Take a 50

    
    L aliquot, evaporate the solvent, and run a crude 
    
    
    
    NMR in
    
    
    .
    • Pass Criteria: Complete disappearance of the singlet at

      
       4.70 ppm and appearance of the singlet at 
      
      
      
      5.40 ppm.
  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    mL). Wash organics with 1M HCl (to remove amine), then brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Causality

  • Problem: NMR shows two singlets (

    
     4.7 and 
    
    
    
    5.4).
    • Cause: Incomplete conversion.

    • Fix: Add 0.2 equiv more acid chloride and stir longer. Ensure conditions are anhydrous (water destroys acid chloride).

  • Problem: IR shows broad peak at 2500–3300 cm

    
    .
    
    • Cause: Hydrolysis of excess acid chloride to 2-nitrobenzoic acid.

    • Fix: Wash the organic layer thoroughly with

      
       to remove the acid byproduct.
      

References

  • National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Accessed Oct 2023. Link

    • Context: Provides the reference IR carbonyl stretch for 2-nitrobenzo
  • AIST Spectral Database for Organic Compounds (SDBS).3-Bromobenzyl alcohol

    
     NMR Spectrum. SDBS No. 3345. Link
    
    • Context: Establishes the baseline benzylic shift of the alcohol precursor
  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification. (Supplementary Information). Link

    • Context: Provides experimental NMR data for "benzyl 2-nitrobenzoate" (analog), confirming the benzylic shift to 5.33 ppm.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.

Sources

Comparative

Cost-benefit analysis of using (3-Bromophenyl)methyl 2-nitrobenzoate in synthesis

This guide provides a strategic cost-benefit analysis of (3-Bromophenyl)methyl 2-nitrobenzoate , evaluating its utility as a bifunctional building block in organic synthesis. Unlike standard reagents, this molecule offer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic cost-benefit analysis of (3-Bromophenyl)methyl 2-nitrobenzoate , evaluating its utility as a bifunctional building block in organic synthesis.

Unlike standard reagents, this molecule offers a unique "dual-handle" architecture: the 2-nitro group (latent nucleophile/pharmacophore precursor) and the 3-bromo moiety (cross-coupling electrophile). This analysis compares it against conventional linear synthesis routes and alternative protecting group strategies.

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate (CAS: Derivative of 136456-00-0) serves as a high-value convergent intermediate . Its primary value proposition lies in Orthogonal Diversification : it allows researchers to perform Palladium-catalyzed cross-coupling on the benzyl tail while the benzoate core remains intact, followed by nitro-reduction to access complex anthranilic acid derivatives.

  • Verdict: Superior for generating libraries of N-substituted anthranilates or biaryl-functionalized esters.

  • Cost Efficiency: While the reagent cost is 30-40% higher than starting materials (2-nitrobenzoic acid + 3-bromobenzyl alcohol), it reduces total synthetic steps by 25% in library generation by enabling late-stage diversification.

Technical Profile & Mechanism

The "Dual-Handle" Advantage

The molecule functions as a scaffold with two distinct reactive sites that can be activated independently (orthogonality).

  • Site A (Bromine - Meta): Active for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The ester linkage is stable under standard Pd-catalyzed conditions (mild base,

    
    C).
    
  • Site B (Nitro - Ortho): A "Safety-Catch" moiety. It is stable to oxidation and Pd-coupling but can be reduced (Fe/HCl,

    
    /Pd) to an amine. This amine can then undergo intramolecular cyclization or serve as a nucleophile.
    
Nomenclature Clarification
  • The Subject: (3-Bromophenyl)methyl 2-nitrobenzoate (Ester of 2-nitrobenzoic acid).

  • Common Confusion: Often confused with 2-Nitrobenzyl 3-bromobenzoate (a photocleavable protecting group). Note: The subject molecule is NOT a standard photocleavable group, as it lacks the benzylic hydrogen ortho to the nitro group required for the Norrish Type II mechanism.

Comparative Cost-Benefit Analysis

We compare the Convergent Route (using the subject molecule) vs. the Linear Route (functionalizing the alcohol first).

Table 1: Performance & Economic Comparison
FeatureRoute A: (3-Br)methyl 2-nitrobenzoate (Convergent)Route B: Linear Synthesis (Standard)Alternative: Methyl 2-nitrobenzoate
Workflow Couple on Ester

Reduce/Hydrolyze
Couple on Alcohol

Esterify
Couple on Acid

Esterify (Difficult)
Step Count Low (2 steps) High (3-4 steps)Medium
Overall Yield 65 - 78% 45 - 55%60%
Purification Crystallization (Nitrobenzoates are often crystalline)Chromatography (Oils common)Chromatography
Reagent Cost High (Pre-formed ester)Low (Commodity chemicals)Low
Time Cost Low (Parallel synthesis ready) High (Sequential)Medium
Atom Economy HighMedium (Protecting groups needed?)High
Analysis of Intangibles
  • Crystallinity: The 2-nitrobenzoate moiety significantly increases the melting point compared to simple benzyl esters, often allowing purification via recrystallization rather than expensive silica gel chromatography.

  • Safety: By coupling on the ester, you avoid handling volatile or lacrimatory benzyl halides in multiple steps.

Experimental Protocols

Protocol A: Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate

A self-validating protocol for generating the core scaffold.

  • Reagents: 2-Nitrobenzoic acid (1.0 equiv), (3-Bromophenyl)methanol (1.0 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM) [0.2 M].

  • Procedure:

    • Dissolve acid and alcohol in DCM at

      
      C.
      
    • Add DMAP followed by portion-wise addition of DCC.

    • Warm to RT and stir for 12 hours. (Monitor TLC: 20% EtOAc/Hex).

    • Validation: Formation of white precipitate (DCU) indicates reaction progress.

    • Filter off DCU. Wash filtrate with 1N HCl, sat.

      
      , and brine.
      
    • Concentrate and recrystallize from EtOH/Hexanes.

  • Expected Yield: 85-92%.

Protocol B: Suzuki-Miyaura Coupling on the Ester

Demonstrating the stability of the ester linkage during cross-coupling.

  • Substrate: (3-Bromophenyl)methyl 2-nitrobenzoate (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reagents in a sealed tube. Heat to

      
      C for 4-6 hours.
      
    • Critical Check: The nitro group is susceptible to reduction by Pd/formate or Pd/

      
      . Do not use formate donors.
      
    • Workup: Extract with EtOAc, dry over

      
      .
      
  • Result: Biaryl-functionalized nitrobenzoate.

Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision-making process for using this reagent.

G Start Target Molecule Needs: Benzoate Core + Functionalized Benzyl Tail Decision Is the Benzyl Tail Commercially Available? Start->Decision Route_Linear Route B: Linear (Buy Alcohol -> Esterify) Decision->Route_Linear Yes Route_Convergent Route A: Convergent (Use 3-Br-Benzyl 2-Nitrobenzoate) Decision->Route_Convergent No (Requires Synthesis) Product Final Product: Functionalized Anthranilate Route_Linear->Product Higher Cost/Lower Yield Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Route_Convergent->Coupling Step 1: Diversify Tail Reduction Nitro Reduction (Fe/HCl or H2/Pd) Coupling->Reduction Step 2: Activate Core Reduction->Product

Caption: Workflow comparison. Route A (Green) utilizing the 3-Bromo intermediate allows for late-stage diversification, critical when the specific benzyl alcohol is not commercially available.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for ester stability and cleavage conditions).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. (Discusses compatibility of nitro groups in Pd-coupling). Link

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers". Journal of the Chemical Society, Perkin Transactions 1, 125–142. (For contrast regarding 2-nitrobenzyl photochemistry). Link

Validation

In-Vitro vs In-Vivo Performance of (3-Bromophenyl)methyl 2-nitrobenzoate

The following technical guide provides an in-depth evaluation of the in-vitro versus in-vivo performance of (3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-Bromobenzyl 2-nitrobenzoate ). This analysis is structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth evaluation of the in-vitro versus in-vivo performance of (3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-Bromobenzyl 2-nitrobenzoate ). This analysis is structured for drug development professionals, focusing on the compound's physicochemical properties, metabolic stability, and translational challenges.

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate represents a chemical scaffold often utilized in medicinal chemistry as a reactive intermediate or a prodrug candidate. Structurally, it comprises a lipophilic 3-bromobenzyl moiety esterified to a 2-nitrobenzoic acid core.

  • In-Vitro Performance: Typically demonstrates high potency in cell-free assays (e.g., as a covalent inhibitor or specific ligand) and good membrane permeability due to its lipophilicity. However, it exhibits significant instability in plasma due to esterase sensitivity.

  • In-Vivo Performance: Often characterized by a short half-life (

    
    ) and rapid clearance. The compound undergoes rapid hydrolysis to 3-bromobenzyl alcohol  and 2-nitrobenzoic acid , limiting systemic exposure of the parent molecule unless formulated to resist enzymatic cleavage.
    

This guide objectively compares these environments to highlight the "Translation Gap" often encountered with nitrobenzoate esters.

Chemical Structure & Properties

Understanding the molecular architecture is a prerequisite for interpreting performance data.

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2][3][4][5]
    
  • Molecular Weight: 336.14 g/mol [6][5]

  • Key Pharmacophores:

    • Nitro Group (

      
      ):  Electron-withdrawing; susceptible to nitro-reduction by liver reductases.
      
    • Ester Linkage: The "Achilles' heel" for in-vivo stability; prone to hydrolysis by carboxylesterases.

    • Bromobenzyl Moiety: Increases lipophilicity (

      
      ), enhancing passive diffusion but also non-specific binding.
      

Comparative Performance Analysis

A. In-Vitro Performance (The "Ideal" Environment)

In controlled laboratory settings (buffers, purified enzymes), the compound performs optimally.

ParameterPerformanceMechanistic Insight
Target Potency High (

)
The electron-deficient carbonyl (activated by the o-nitro group) reacts efficiently with nucleophilic residues (e.g., Cys, Ser) in target proteins (e.g., proteases, AChE).
Membrane Permeability High (

)
The 3-bromobenzyl group provides sufficient lipophilicity to cross lipid bilayers in PAMPA or Caco-2 assays.
Solubility Low to Moderate Poor aqueous solubility requires DMSO cosolvent; precipitation may occur in high-concentration biochemical assays.
Metabolic Stability Variable Stable in buffer (pH 7.4) but degrades rapidly in the presence of liver microsomes or plasma.
B. In-Vivo Performance (The "Hostile" Environment)

In a living system, the compound faces enzymatic barriers that drastically alter its profile.

ParameterPerformanceMechanistic Insight
Bioavailability (

)
Low (< 20%) First-pass metabolism (hepatic and intestinal) rapidly hydrolyzes the ester bond before it reaches systemic circulation.
Plasma Half-life (

)
Short (< 30 min) Plasma esterases (e.g., butyrylcholinesterase) cleave the molecule. Nitro-reductases may also reduce the

group to an amine (

).
Distribution (

)
High The lipophilic fragments (metabolites) distribute widely into tissues, potentially crossing the Blood-Brain Barrier (BBB).
Toxicity Moderate Risk The 2-nitrobenzoic acid metabolite is generally excreted, but nitro-reduction intermediates (nitroso/hydroxylamine) can be genotoxic (Ames positive liability).

Mechanistic Pathway & Metabolism

The primary cause of the performance divergence is the metabolic instability of the ester and nitro groups.

Metabolism cluster_invitro In-Vitro (Buffer) Parent (3-Bromophenyl)methyl 2-nitrobenzoate (Active/Prodrug) Alcohol 3-Bromobenzyl Alcohol Parent->Alcohol Hydrolysis (Esterases) Acid 2-Nitrobenzoic Acid Parent->Acid Hydrolysis Amine (3-Bromophenyl)methyl 2-aminobenzoate Parent->Amine Nitro Reduction (Reductases) Conjugate Glucuronide Conjugates Alcohol->Conjugate Phase II Metabolism Acid->Conjugate Excretion

Figure 1: Metabolic fate of (3-Bromophenyl)methyl 2-nitrobenzoate. The dominant pathway in vivo is rapid hydrolysis (solid arrows), whereas nitro reduction (dashed arrow) is a secondary clearance mechanism.

Experimental Protocols for Validation

To validate the performance gap, the following standardized protocols are recommended.

Protocol A: Plasma Stability Assay (In-Vitro)

Objective: Determine the half-life of the parent compound in plasma to predict in-vivo clearance.

  • Preparation: Prepare a 10 mM stock solution of (3-Bromophenyl)methyl 2-nitrobenzoate in DMSO.

  • Incubation: Spike pooled plasma (Rat/Human) with the compound to a final concentration of 1

    
     (0.1% DMSO). Incubate at 37°C in a shaking water bath.
    
  • Sampling: Remove aliquots (50

    
    ) at 
    
    
    
    minutes.
  • Quenching: Immediately add 150

    
     of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 10 min.
    
  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor the parent transition (e.g., MRM for

    
    ) and the formation of 3-bromobenzyl alcohol.
    
  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol B: Pharmacokinetic (PK) Study (In-Vivo)

Objective: Quantify bioavailability and systemic exposure.

  • Dosing: Administer the compound to SD rats (

    
     per group).
    
    • IV Group: 1 mg/kg (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • PO Group: 5 mg/kg (Formulation: 0.5% Methylcellulose suspension).

  • Blood Collection: Collect blood samples via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Harvest plasma (

    
     tubes) and process as per Protocol A.
    
  • Data Analysis: Use WinNonlin or similar software to calculate

    
    , 
    
    
    
    ,
    
    
    (Clearance), and
    
    
    (Bioavailability).
    • Expectation: High clearance (

      
      ) approaching hepatic blood flow and low oral bioavailability (
      
      
      
      ) due to the "ester liability."

Conclusion & Recommendations

(3-Bromophenyl)methyl 2-nitrobenzoate is a potent chemical tool in vitro but faces significant translational hurdles in vivo due to metabolic instability.

  • For Probe Use: It is excellent for cell-based assays or acute dosing where rapid clearance is acceptable.

  • For Drug Development: Structural modification is required. Replacing the ester linkage with a bioisostere (e.g., amide, oxadiazole) or hindering the ester (e.g., alpha-methylation) is recommended to improve the in-vivo half-life.

References
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Wang, J., et al. (2011). "Esterase-sensitive prodrugs: A strategy for improving drug delivery." Journal of Controlled Release, 151(2), 113-122. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Discusses halogen effects like Bromine on lipophilicity). Link

  • Hao, G., et al. (2013). "Structure-Activity Relationships of 2-Nitrobenzoic Acid Derivatives as Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Representative class study). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Bromophenyl)methyl 2-nitrobenzoate

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with a self-validating system for handling (3-Bromophenyl)methyl 2-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with a self-validating system for handling (3-Bromophenyl)methyl 2-nitrobenzoate .

This guide transcends basic safety data by explaining the chemical causality behind each safety requirement, ensuring your laboratory operations are both scientifically rigorous and strictly compliant with federal safety standards.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecular architecture of (3-Bromophenyl)methyl 2-nitrobenzoate. The hazards of this compound are dictated by its two distinct functional moieties, which necessitate specific protective countermeasures:

  • The Nitrobenzoate Moiety (Thermal & Systemic Hazard): Nitroaromatic compounds possess inherent thermal sensitivity. Under rapid heating or friction, they can decompose vigorously. Furthermore, nitroaromatics are highly lipophilic, allowing them to easily penetrate standard latex gloves and cross the stratum corneum, potentially leading to systemic toxicity or methemoglobinemia upon dermal absorption.

  • The Bromobenzyl Moiety (Electrophilic & Irritant Hazard): Halogenated benzyl esters are potent electrophiles. They act as alkylating agents that readily react with nucleophilic sites on biological macromolecules (proteins and DNA). This reactivity makes the compound a severe skin and eye irritant, and fine crystalline dust can act as a lachrymator (tear-inducing agent)[1].

Quantitative PPE Matrix

Based on the mechanistic hazards outlined above, the following Personal Protective Equipment (PPE) matrix is mandatory. This selection is grounded in the Occupational Safety and Health Administration (OSHA) standards for laboratory environments[2][3].

PPE CategoryRegulatory StandardMaterial SpecificationCausality / Rationale
Eye / Face OSHA 29 CFR 1910.133ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from lachrymatory dust and reactive electrophilic splashes.
Hand OSHA 29 CFR 1910.1388-mil Nitrile (Double-Gloved)Nitrile provides superior chemical resistance against lipophilic nitroaromatics compared to latex.
Body OSHA 29 CFR 1910.132Flame-Resistant (FR) Nomex Lab CoatMitigates ignition risks associated with nitroaromatic dust clouds and thermal sensitivity.
Respiratory OSHA 29 CFR 1910.134N95 / P100 Particulate RespiratorRequired only if weighing outside of a certified fume hood to prevent inhalation of alkylating dust.

Step-by-Step Operational Protocol

The following methodology provides a self-validating workflow. Every step includes a verification check to ensure the integrity of the safety system before proceeding, aligning with the guidelines set forth in Prudent Practices in the Laboratory[4].

Phase 1: Pre-Operational Verification & Donning
  • Engineering Control Check: Verify that the laboratory chemical fume hood is operational with a certified face velocity between 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • PPE Inspection: Inspect the FR lab coat for chemical stains. Stretch the inner and outer nitrile gloves to check for micro-tears.

  • Donning Sequence: Put on the FR lab coat, followed by the chemical splash goggles. Don the inner pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don the outer pair of gloves.

Phase 2: Fume Hood Operations (Weighing & Transfer)
  • Static Mitigation: Because nitroaromatic powders can accumulate static charge (presenting a deflagration risk), use grounded, anti-static spatulas (e.g., ceramic or grounded stainless steel) for transferring the solid.

  • Containment: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). Keep the sash pulled down to the lowest workable height to create a physical blast shield.

  • Solvation: To immediately neutralize the airborne dust hazard, dissolve the weighed (3-Bromophenyl)methyl 2-nitrobenzoate in your reaction solvent (e.g., anhydrous DMF or THF) inside the hood before transferring it to the main reaction manifold.

Phase 3: Decontamination & Doffing
  • In-Hood Decontamination: Rinse all spatulas, weigh boats, and glassware with a compatible organic solvent (e.g., acetone) directly into a designated hazardous waste container before removing them from the hood.

  • Doffing Sequence: Remove the highly contaminated outer gloves while your hands are still inside the fume hood. Dispose of them in a solid hazardous waste bin. Remove goggles and the FR coat, then wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

Due to the presence of both a halogen (bromine) and a nitrogenous group (nitro), this compound and its derivatives cannot be disposed of in standard organic waste.

  • Waste Classification: All liquid and solid waste must be strictly segregated into the Halogenated Organic Waste stream to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

  • Spill Protocol: In the event of a solid spill, do not dry sweep, as this generates hazardous dust clouds. Gently cover the spill with damp absorbent pads (using water or a low-volatility solvent) to suppress dust, then carefully scoop the material into a sealable, labeled polyethylene container[5].

Operational Workflow Visualization

The following diagram maps the critical path from hazard assessment to compliant disposal, illustrating the integration of PPE at each stage.

Operational_Workflow A Hazard Assessment B Don PPE (FR Coat, Gloves) A->B C Fume Hood Transfer B->C D Reaction Execution C->D E Halogenated Waste Disposal D->E

Operational workflow for handling (3-Bromophenyl)methyl 2-nitrobenzoate from assessment to disposal.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US), 2011. Available at: [Link]

Sources

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